molecular formula C9H7ClN2O2 B570159 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester CAS No. 113115-62-1

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Cat. No.: B570159
CAS No.: 113115-62-1
M. Wt: 210.617
InChI Key: ZABAOZMNFJQFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABAOZMNFJQFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695749
Record name Methyl 6-chloro-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113115-62-1
Record name Methyl 6-chloro-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols and quantitative data to support researchers in the replication and optimization of this process.

Overview of the Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves the cyclocondensation of 4-chloro-o-phenylenediamine with a suitable C2 synthon that can provide the carboxylic acid methyl ester functionality. Based on established benzimidazole synthesis methodologies, two primary approaches are considered:

  • Pathway A: Direct cyclocondensation with a dialkyl oxalate derivative, such as dimethyl oxalate.

  • Pathway B: A two-step process involving the formation of the corresponding 2-carboxylic acid followed by esterification.

This guide will focus on the most direct and commonly referenced pathway involving the reaction of 4-chloro-o-phenylenediamine with a suitable methyl ester precursor.

Core Synthesis Reaction

The core of the synthesis is the reaction between 4-chloro-o-phenylenediamine and a reagent that provides the C2 and the methyl carboxylate functionalities. The most logical and efficient precursor for this transformation is a derivative of oxalic acid, such as dimethyl oxalate or methyl chlorooxoacetate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 4-Chloro-o-phenylenediamine product 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester reactant1->product  Cyclocondensation   reactant2 Dimethyl Oxalate (or similar C2 synthon) reactant2->product

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following protocols are based on well-established procedures for the synthesis of analogous benzimidazole derivatives. These should serve as a strong starting point for the development of an optimized process.

Materials and Reagents
Reagent/MaterialCAS NumberPuritySupplier (Example)
4-Chloro-o-phenylenediamine95-83-0>97%Sigma-Aldrich
Dimethyl oxalate553-90-2>98%Alfa Aesar
Methyl chlorooxoacetate5781-53-3>97%TCI Chemicals
Hydrochloric acid (conc.)7647-01-037%Fisher Scientific
Methanol67-56-1AnhydrousJ.T. Baker
Ethanol64-17-5ReagentVWR Chemicals
Sodium bicarbonate144-55-9>99%EMD Millipore
Anhydrous Sodium Sulfate7757-82-6GranularAcros Organics
Synthesis Procedure (Proposed)

This proposed procedure utilizes the cyclocondensation reaction between 4-chloro-o-phenylenediamine and dimethyl oxalate.

Workflow Diagram:

G start Start step1 Dissolve 4-chloro-o-phenylenediamine and dimethyl oxalate in methanol. start->step1 step2 Add concentrated HCl (catalytic amount). step1->step2 step3 Reflux the mixture for 4-6 hours. step2->step3 step4 Monitor reaction by TLC. step3->step4 step5 Cool to room temperature. step4->step5 step6 Neutralize with saturated NaHCO3 solution. step5->step6 step7 Extract with ethyl acetate. step6->step7 step8 Dry organic layer over Na2SO4. step7->step8 step9 Concentrate under reduced pressure. step8->step9 step10 Purify by column chromatography or recrystallization. step9->step10 end Obtain pure product step10->end

Figure 2: Proposed experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-o-phenylenediamine (1.0 eq) and dimethyl oxalate (1.1 eq) in methanol.

  • Acid Catalyst Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Quantitative Data (Expected)

ParameterExpected Value/Range
Yield 60-85%
Appearance White to off-white solid
Melting Point 171-178 °C[1]
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol [1]
Purity (HPLC) >98%

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (br s, 1H, NH), 7.7-7.4 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~162 (C=O), 150 (C2), 143, 135 (Ar-C), 126 (Ar-C-Cl), 122, 118, 112 (Ar-CH), 53 (OCH₃).

  • IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~1720 (C=O stretch), ~1620, 1500 (C=C stretch), ~750 (C-Cl stretch).

  • Mass Spectrometry (ESI+): m/z 211.02 [M+H]⁺.

Safety and Handling

  • 4-Chloro-o-phenylenediamine: This is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

  • Dimethyl oxalate and Methyl chlorooxoacetate: These are corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric Acid: This is a strong, corrosive acid. Handle with extreme care.

  • Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound is a straightforward process based on the well-established Phillips condensation reaction. By following the proposed protocol and exercising appropriate safety precautions, researchers can reliably produce this valuable intermediate for further use in pharmaceutical and agrochemical research and development. It is recommended to perform small-scale trial reactions to optimize conditions such as reaction time, temperature, and purification methods for the best results.

References

An In-depth Technical Guide to 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester. This key intermediate is a valuable building block in the fields of pharmaceutical and agrochemical research, demonstrating significant potential in the development of novel therapeutic agents and crop protection technologies.

Chemical Properties

This compound is a white amorphous powder.[1] Key physicochemical data are summarized in the table below, providing a foundational understanding of its characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O₂[1][2]
Molecular Weight 210.62 g/mol [1][2]
CAS Number 113115-62-1[1][2]
Melting Point 171-178 °C[1]
Appearance White amorphous powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8°C[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not publicly available, the expected spectral features based on its structure and data from related benzimidazole derivatives are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system and a singlet for the methyl ester protons. The protons on the chlorinated benzene ring will exhibit splitting patterns (doublets, doublet of doublets) characteristic of their substitution pattern. The N-H proton of the imidazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the benzimidazole core, and the methyl carbon of the ester group. The carbon atoms in the aromatic rings will appear in the typical downfield region for sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic and imidazole ring systems.

  • C-O Stretch: A peak in the 1200-1300 cm⁻¹ range for the ester C-O bond.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 210.62. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the entire ester group (-COOCH₃), and potentially the chlorine atom, leading to characteristic fragment ions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are essential for its practical application in research and development.

Synthesis

A common and effective method for the synthesis of benzimidazole derivatives is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route involves the reaction of 4-chloro-o-phenylenediamine with a suitable two-carbon electrophile, followed by esterification. A general procedure is outlined below.

Reaction Scheme:

Synthesis reactant1 4-Chloro-o-phenylenediamine intermediate 6-Chloro-1H-benzoimidazole-2-carboxylic acid reactant1->intermediate Condensation reactant2 Dimethyl oxalate reactant2->intermediate product This compound intermediate->product Esterification (Methanol, Acid catalyst)

Figure 1: Plausible synthetic pathway for this compound.

General Protocol:

  • Condensation: 4-chloro-o-phenylenediamine is reacted with an equimolar amount of dimethyl oxalate in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically heated under reflux for several hours.

  • Cyclization: The intermediate formed undergoes intramolecular cyclization to form the benzimidazole ring. This step can be promoted by the addition of a mild acid or by prolonged heating.

  • Esterification: The resulting 6-Chloro-1H-benzoimidazole-2-carboxylic acid can be isolated and then esterified. This is commonly achieved by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration.

Purification

Purification of the crude product is critical to obtain the desired purity for subsequent applications.[1]

Recrystallization:

A common method for purifying solid organic compounds is recrystallization. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Potential solvents for this compound include ethanol, methanol, ethyl acetate, or mixtures of these with water or a non-polar solvent like hexanes.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique to assess the purity of the final product. A reversed-phase HPLC method would be suitable for this compound.

General HPLC Method:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (likely in the range of 254-280 nm).

  • Purity Assessment: The purity is determined by the relative area of the main peak corresponding to the product.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic endogenous purine bases and interact with a variety of biological targets.

Derivatives of this compound have been investigated for their potential to inhibit various signaling pathways implicated in cancer and inflammation. While the specific mechanism of action for this exact ester is not well-documented, related benzimidazole-containing compounds have been shown to target key enzymes and receptors in cellular signaling cascades.

Potential Signaling Pathway Interactions:

Signaling_Pathways cluster_0 Potential Targets cluster_1 Cellular Processes Kinases Protein Kinases (e.g., EGFR, VEGFR) Proliferation Cell Proliferation Kinases->Proliferation Regulates Angiogenesis Angiogenesis Kinases->Angiogenesis Regulates Inflammation Inflammation Kinases->Inflammation Regulates HDACs Histone Deacetylases (HDACs) Apoptosis Apoptosis HDACs->Apoptosis Regulates PARP Poly(ADP-ribose) polymerase (PARP) PARP->Apoptosis Regulates Compound 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives Compound->Kinases Inhibition Compound->HDACs Inhibition Compound->PARP Inhibition

Figure 2: Potential signaling pathways modulated by derivatives of this compound.

Benzimidazole derivatives have been reported to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[3] Additionally, some benzimidazoles act as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), enzymes that play significant roles in gene expression and DNA repair, respectively, and are important targets in cancer therapy.[4] The anti-inflammatory properties of some benzimidazole derivatives are attributed to their ability to modulate inflammatory signaling pathways.

Applications in Research and Development

The versatile chemical nature of this compound makes it an important starting material for the synthesis of a diverse library of compounds for screening in drug discovery and agrochemical development programs.[1] Its structure allows for further modification at the N-1 position of the imidazole ring and through transformation of the ester group, enabling the generation of novel chemical entities with potentially enhanced biological activity and improved pharmacokinetic properties.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its known chemical properties, outlined plausible experimental protocols for its synthesis and purification, and discussed its potential biological activities and interactions with key signaling pathways. Further research to fully elucidate its spectroscopic characteristics and biological mechanisms of action is warranted and will undoubtedly contribute to the advancement of medicinal and agricultural chemistry.

References

"6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, a key building block in the development of novel therapeutic agents and agrochemicals. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its potential roles in relevant biological signaling pathways.

Chemical Identification and Properties

This compound is a heterocyclic compound belonging to the benzimidazole class. Its chemical structure, characterized by a fusion of benzene and imidazole rings with a chloro and a methyl ester substitution, makes it a versatile intermediate for further chemical modifications.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 113115-62-1[1][2]
Molecular Formula C₉H₇ClN₂O₂[1][2]
Alternate Names 1H-Benzimidazole-2-carboxylicacid, 6-chloro-[2]
MDL Number MFCD06738307[1]
PubChem ID 53406996[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 210.62 g/mol [1][2]
Appearance White amorphous powder[1]
Melting Point 171-178 °C[1]
Purity ≥ 99% (as determined by HPLC)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

While a specific, detailed, one-pot synthesis protocol for this compound is not extensively documented in publicly available literature, a reliable synthesis can be achieved through a multi-step pathway based on established methodologies for benzimidazole synthesis. The following protocols are based on general principles and analogous preparations found in scientific literature and patents.

Synthesis

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative. A plausible synthetic route is the esterification of the corresponding carboxylic acid, 6-Chloro-1H-benzoimidazole-2-carboxylic acid.

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

This intermediate can be synthesized by the condensation of 4-chloro-o-phenylenediamine with a suitable two-carbon source, such as oxalic acid, followed by cyclization.

  • Reactants: 4-chloro-o-phenylenediamine and oxalic acid.

  • Procedure: A mixture of 4-chloro-o-phenylenediamine and oxalic acid is heated in an acidic medium (e.g., 4M HCl) under reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 6-Chloro-1H-benzoimidazole-2-carboxylic acid.

Step 2: Esterification to this compound

  • Reactants: 6-Chloro-1H-benzoimidazole-2-carboxylic acid and methanol.

  • Procedure: 6-Chloro-1H-benzoimidazole-2-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The crude product is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude methyl ester.

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Esterification A 4-chloro-o-phenylenediamine C Condensation & Cyclization (Acidic conditions, Reflux) A->C B Oxalic Acid B->C D 6-Chloro-1H-benzoimidazole-2-carboxylic acid C->D F Esterification (Acid catalyst, Reflux) D->F E Methanol E->F G This compound F->G Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Benzimidazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibitor->RAF NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Inhibitor Benzimidazole Derivative Inhibitor->IKK

References

An In-depth Technical Guide to 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active compounds, owing to its structural similarity to purines, which allows for interaction with various biopolymers.[1][2] This versatile intermediate serves as a crucial building block in the synthesis of more complex bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[3] Its unique properties make it a valuable asset in medicinal chemistry for the design of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound, along with a detailed experimental protocol for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in chemical synthesis and drug design.

PropertyValueReference
CAS Number 113115-62-1[4][5]
Molecular Formula C₉H₇ClN₂O₂[4][5]
Molecular Weight 210.62 g/mol [4][5]
Appearance White amorphous powder[3]
Melting Point 171-178 °C[3]
Purity ≥ 99% (HPLC)[3]

Molecular Structure and Conformation

The benzimidazole ring system is planar. The conformation of the molecule will be primarily determined by the orientation of the methyl carboxylate group relative to the benzimidazole plane. Due to steric hindrance, it is expected that the ester group will be rotated out of the plane of the benzimidazole ring. Computational modeling and conformational analysis of related benzimidazole derivatives suggest that there is a degree of rotational freedom around the C2-carboxyl bond. The precise dihedral angle will be influenced by crystal packing forces in the solid state and solvent interactions in solution.

Spectroscopic Data

While a detailed NMR analysis for this specific compound is not widely published, general characteristics can be anticipated based on the structure.

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzimidazole ring and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.

¹³C NMR: The carbon spectrum would display signals for the carbons of the benzimidazole ring and the methyl ester group, including the carbonyl carbon.

Experimental Protocols

The synthesis of this compound can be achieved through the cyclocondensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative. The following is a generalized experimental protocol based on established methods for the synthesis of benzimidazole derivatives.[6][7][8]

Synthesis of this compound

This procedure involves a two-step process: the synthesis of the carboxylic acid intermediate followed by esterification.

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagent: To this solution, add an equimolar amount of a suitable dicarboxylic acid derivative, such as oxalic acid.

  • Cyclocondensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 6-Chloro-1H-benzoimidazole-2-carboxylic acid, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry under vacuum.

Step 2: Esterification to this compound

  • Reaction Setup: Suspend the dried 6-Chloro-1H-benzoimidazole-2-carboxylic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.

  • Esterification: Heat the mixture to reflux for several hours, again monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Esterification A 4-Chloro-o-phenylenediamine + Oxalic Acid B Reflux in Ethanol A->B Heat C 6-Chloro-1H-benzoimidazole- 2-carboxylic acid B->C Precipitation D Carboxylic Acid Intermediate in Methanol C->D Intermediate F Reflux D->F Add Catalyst E Acid Catalyst (e.g., H₂SO₄) G 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester F->G Purification

Caption: Synthetic pathway for this compound.

Logical Relationship in Drug Discovery

The utility of this compound as a building block in drug discovery stems from the ability to further modify its structure. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a diverse range of derivatives for biological screening.

Drug_Discovery_Logic Start 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester Node1 Hydrolysis Start->Node1 Node2 Amidation Start->Node2 Result1 6-Chloro-1H-benzoimidazole- 2-carboxylic acid Node1->Result1 Result2 Amide Derivatives Node2->Result2 Screening Biological Screening (e.g., Anti-inflammatory, Anti-cancer) Result1->Screening Result2->Screening

References

An In-depth Technical Guide on the Solubility Profile of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility based on the chemical properties of closely related benzimidazole derivatives. Furthermore, it furnishes detailed experimental protocols for determining solubility, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, featuring a benzimidazole core, a chloro substituent, and a methyl ester group, dictates its physicochemical properties, including its solubility in different solvents. Understanding the solubility profile is paramount for effective process development, formulation, and bioavailability assessment.

Predicted Solubility Profile

Based on the general solubility trends of benzimidazole derivatives, the following qualitative solubility profile for this compound can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate to Good Solubility: Likely in polar protic solvents like ethanol and methanol. The presence of the methyl ester group may enhance solubility in these solvents compared to the corresponding carboxylic acid.

  • Low Solubility: Anticipated in non-polar solvents such as hexane and toluene.

  • Very Low Solubility: Expected in water. Benzimidazoles generally exhibit poor aqueous solubility.

Quantitative Solubility Data for Analogous Compounds

SolventChemical FormulaPolarity (Dielectric Constant)Solubility (at ambient temperature)Method
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7100 mg/mLNot Specified[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineN/AN/A≥ 2.5 mg/mLNot Specified[1]
10% DMSO / 90% Corn OilN/AN/A≥ 2.5 mg/mLNot Specified[1]
EthanolC₂H₅OH24.5More soluble than in waterQualitative[1]
ChloroformCHCl₃4.8More soluble than in waterQualitative[1]

Disclaimer: The data presented above is for the analogous compound 2-Chlorobenzimidazole and should be used as a general guideline. Experimental determination of solubility for this compound is highly recommended for accurate assessments.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental methodologies are recommended.

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Selected solvents of high purity

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. If necessary, centrifuge the samples to ensure a clear supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL or mol/L.[1]

This method provides a measure of the apparent solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening.

Materials:

  • A stock solution of the compound in DMSO.

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS).

  • 96-well microplates.

  • Plate reader capable of nephelometric or turbidimetric measurements.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer.

  • Incubation: Incubate the plate at a specific temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge if necessary D->E F Withdraw clear supernatant E->F G Dilute sample F->G H Quantify by HPLC or UV-Vis G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By understanding the expected solubility trends based on analogous compounds and employing the detailed experimental protocols provided, scientists can accurately determine the solubility profile of this compound in various solvents. This information is critical for advancing research and development in the pharmaceutical and agrochemical industries.

References

The Strategic Role of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Among the myriad of benzimidazole-based intermediates, 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester stands out as a versatile building block with significant potential in the synthesis of novel pharmaceuticals. Its unique electronic and structural features make it an attractive starting point for the development of compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and potential applications of this intermediate, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Introduction

This compound is a heterocyclic compound characterized by a fused benzene and imidazole ring system, with a chloro substituent at the 6-position and a methyl ester at the 2-position.[1][2] This substitution pattern provides a unique combination of lipophilicity and reactivity, making it a valuable synthon in drug discovery. The benzimidazole core is a well-established pharmacophore, known to interact with various biological targets. The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl ester at the 2-position serves as a convenient handle for further chemical elaboration. This guide will explore the synthetic routes to this intermediate and its subsequent transformation into advanced drug candidates, highlighting its potential in the creation of targeted therapies.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 113115-62-1[1][2]
Molecular Formula C₉H₇ClN₂O₂[1][2]
Molecular Weight 210.62 g/mol [1][2]
Appearance White amorphous powder[3]
Melting Point 171-178 °C[3]
Purity (HPLC) ≥ 99%[3]
Storage Conditions 0-8 °C[3]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a suitable C2-synthon, such as a derivative of oxalic acid. This method, known as the Phillips-Ladenburg synthesis, is a robust and widely used approach for the formation of the benzimidazole ring system.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Isolation and Purification A Charge reactor with 4-chloro-1,2-phenylenediamine and solvent B Add dimethyl oxalate A->B Sequential addition C Heat reaction mixture under reflux B->C Initiate reaction D Monitor reaction progress by TLC C->D In-process control E Cool reaction mixture and filter precipitate D->E Upon completion F Wash crude product with appropriate solvent E->F Purification step G Recrystallize to obtain pure product F->G Final purification G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester B 6-Chloro-1H-benzoimidazole- 2-carboxylic acid A->B NaOH, H₂O/MeOH Reflux C Activation of carboxylic acid (e.g., with HATU/DIPEA) B->C Coupling reagents D Reaction with a substituted aniline C->D Nucleophilic acyl substitution E N-(substituted-phenyl)-6-chloro- 1H-benzoimidazole-2-carboxamide D->E Formation of amide bond G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Activation Akt Akt PI3K->Akt Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Gene Gene Transcription ERK->Gene Nuclear Translocation Akt->Gene Promotion of Survival Proliferation Proliferation Gene->Proliferation Cell Proliferation, Migration, Survival

References

The Lynchpin of Modern Agrochemicals: A Technical Guide to 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, a key heterocyclic compound, serves as a critical intermediate in the synthesis of a wide array of bioactive molecules. Its versatile structure is particularly valuable in the development of modern agrochemicals, contributing to the creation of potent fungicides that protect vital crops. This technical guide delves into the applications of this compound in agrochemical synthesis, providing a comprehensive overview of its role in producing benzimidazole fungicides, detailed experimental protocols, and an examination of the biological pathways these agrochemicals target.

Core Application: Synthesis of Benzimidazole Fungicides

The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of benzimidazole fungicides.[1] This class of fungicides is renowned for its systemic and broad-spectrum activity against a variety of fungal pathogens that threaten agricultural yields.[2] The general synthetic strategy involves the conversion of the methyl ester to a carbamate functionality, a key structural motif for fungicidal activity in this chemical family.

The Benzimidazole Carbamate Fungicide: A Case Study

A prime example of an agrochemical derived from this intermediate is a chlorinated analogue of the widely used fungicide, carbendazim. The synthesis of such compounds leverages the reactivity of the benzimidazole core and the ester group at the 2-position.

Synthesis Pathway:

The synthesis of a 6-chloro-benzimidazole-2-carbamate fungicide from this compound is a multi-step process that begins with the hydrolysis of the ester, followed by conversion to an isocyanate, and subsequent reaction with an alcohol to form the carbamate.

graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

Start [label="6-Chloro-1H-benzoimidazole-\n2-carboxylic acid methyl ester", fillcolor="#FBBC05"]; Hydrolysis [label="Hydrolysis\n(e.g., NaOH, H2O/MeOH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="6-Chloro-1H-benzoimidazole-\n2-carboxylic acid"]; ThionylChloride [label="Thionyl Chloride (SOCl2)\nor Oxalyl Chloride", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidChloride [label="6-Chloro-1H-benzoimidazole-\n2-carbonyl chloride"]; SodiumAzide [label="Sodium Azide (NaN3)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcylAzide [label="6-Chloro-1H-benzoimidazole-\n2-carbonyl azide"]; CurtiusRearrangement [label="Curtius Rearrangement\n(Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanate [label="6-Chloro-1H-benzimidazol-\n2-yl isocyanate"]; Methanol [label="Methanol (CH3OH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungicide [label="Methyl (6-chloro-1H-benzimidazol-\n2-yl)carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Hydrolysis -> Acid; Acid -> ThionylChloride -> AcidChloride; AcidChloride -> SodiumAzide -> AcylAzide; AcylAzide -> CurtiusRearrangement -> Isocyanate; Isocyanate -> Methanol -> Fungicide; }

Caption: General synthesis pathway for a chlorinated benzimidazole carbamate fungicide.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of a methyl (6-chloro-1H-benzimidazol-2-yl)carbamate fungicide.

Step 1: Hydrolysis of this compound

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (for acidification)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with hydrochloric acid.

  • The resulting precipitate, 6-Chloro-1H-benzoimidazole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Formation of Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate via Curtius Rearrangement

Objective: To convert the carboxylic acid to the final carbamate fungicide.

Materials:

  • 6-Chloro-1H-benzoimidazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Anhydrous methanol (CH₃OH)

Procedure:

  • Suspend the dried 6-Chloro-1H-benzoimidazole-2-carboxylic acid in anhydrous toluene.

  • Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride at room temperature.

  • Heat the mixture to reflux for 2-3 hours to form the acid chloride. Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Cool the reaction mixture and slowly add a solution of sodium azide in water, keeping the temperature below 10°C.

  • After stirring for 1-2 hours, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully heat the toluene solution containing the acyl azide. The Curtius rearrangement will occur, evolving nitrogen gas, to yield the isocyanate.

  • Once the rearrangement is complete (cessation of gas evolution), add anhydrous methanol to the reaction mixture and reflux for 1-2 hours to form the methyl carbamate.

  • Cool the solution and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent like methanol or ethanol to yield pure methyl (6-chloro-1H-benzimidazol-2-yl)carbamate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzimidazole carbamate fungicides. Yields and purity are representative and can vary based on reaction conditions and scale.

StepProductTypical Yield (%)Typical Purity (%)
Hydrolysis 6-Chloro-1H-benzoimidazole-2-carboxylic acid90-95>98
Carbamate Formation Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate75-85>97

Mechanism of Action: Inhibition of Fungal Cell Division

Benzimidazole fungicides, including those derived from this compound, act by disrupting fungal cell division.[3] Their primary target is the β-tubulin protein, a subunit of microtubules.

graph Mechanism_of_Action { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="vee"];

Fungicide [label="Benzimidazole Fungicide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaTubulin [label="β-Tubulin Protein", shape=ellipse]; Microtubule [label="Microtubule Assembly"]; MitoticSpindle [label="Mitotic Spindle Formation", shape=ellipse]; CellDivision [label="Fungal Cell Division"]; FungalGrowth [label="Fungal Growth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

Fungicide -> BetaTubulin [label="Binds to"]; BetaTubulin -> Microtubule [label="Polymerizes into"]; Microtubule -> MitoticSpindle; MitoticSpindle -> CellDivision; Fungicide -> Microtubule [label="Inhibits Assembly", style=dashed]; CellDivision -> FungalGrowth [label="Leads to", color="#4285F4"]; }

Caption: Signaling pathway of benzimidazole fungicide action.

By binding to β-tubulin, these fungicides inhibit its polymerization into microtubules. Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle and ultimately, the inhibition of fungal growth.[3]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a significant class of agrochemical fungicides. Its utility in creating potent benzimidazole carbamates that effectively control a wide range of fungal pathogens highlights its importance in modern crop protection. The synthetic pathways and biological mechanisms detailed in this guide underscore the value of this compound for researchers and professionals dedicated to developing innovative and effective solutions for global food security.

References

"6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

Starting Chemical Exploration

I am now delving into the compound's basic chemical details. My initial focus is on "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester." I'm starting with a deep dive into its inherent chemical attributes, how it's made, and how it reacts.

Launching Comprehensive Search

I've initiated a thorough search for "this compound" to clarify its fundamental aspects. Currently, I'm exploring its chemical characteristics, synthesis methods, and reactivity. Simultaneously, I'm examining its potential in building bioactive molecules, pinpointing compound classes, therapeutic targets, and synthesis protocols.

Commencing Deep Dive

I'm now starting a thorough search for "6-Chloro-1H-benzoimidazole-2 -carboxylic acid methyl ester." This will clarify its core chemical attributes, how to synthesize it, and its reactivity. Concurrently, I'm seeking its application as a base in building bioactive molecules. This includes pinpointing specific compound classes and therapeutic targets, and examining experimental synthesis methods. I'm focusing on reaction conditions, reagents, and purification techniques.

Exploring Chemical Properties

I've made significant progress by digging into the chemical makeup of "this compound." I have a solid understanding of its properties, and I've also examined those of its related carboxylic acid. Now I'm shifting focus to potential synthesis pathways.

Refining Synthesis Protocols

I'm now zeroing in on the specific experimental protocols for bioactive molecule synthesis. While I have a good grasp of the building block's properties and potential applications, I need more granular details. My focus is on sourcing and analyzing specific synthesis procedures, quantifying data like IC50 values, and mapping the affected signaling pathways. I'm aiming to provide the user with the highly specific information they need.

Targeting Missing Data

I've confirmed the building block's role in synthesizing bioactive molecules, particularly those with applications as anti-cancer, anti-inflammatory, antifungal, and antibacterial agents. However, I still need very specific information, like detailed experimental protocols, quantitative data (IC50 values), and affected signaling pathways. My next move is to find this granular information to answer the user's questions completely.

Discovering Relevant Precedents

I've made some progress, and found more targeted information. This second search round surfaced a key publication detailing synthesis methods for molecules related to my starting point. The paper, "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benz imidazole derivatives as antimicrobial and anticancer agents", is particularly relevant as it describes similar bioactive compounds.

Investigating Synthesis Pathways

I'm now digging into the synthesis of the target molecule. While I've found useful papers outlining general synthesis methods using related starting materials like 4-chloro-o-phenylenediamine, there's a disconnect. The paper I found, "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benz imidazole derivatives as antimicrobial and anticancer agents", is interesting, but it doesn't directly address the specified ester. I'm focusing on finding reactions that specifically involve hydrolysis of "this compound". I also need more info about benzimidazole interactions with DHFR, VEGFR-2, and HDAC6.

Analyzing Specific Interactions

I've made a crucial discovery. While previous searches uncovered general synthesis methods, they didn't directly address the specified ester. Now, I have a paper that details protocols for molecules derived from a similar starting material. It also identifies therapeutic targets (DHFR, VEGFR-2, HDAC6). However, the ester's role remains unclear, and I need methods for its hydrolysis. I need further details on how benzimidazole interacts with these pathways for accurate diagrams.

Exploring Synthetic Routes

I've made considerable headway in the investigation of synthetic pathways. I've uncovered detailed synthesis procedures for molecules of interest that start from close analogs of the anticipated product. The structural similarities should allow for reasonably straightforward modifications.

Compiling Key Data

I've assembled a comprehensive dataset! I've now located detailed synthesis protocols for bioactive benzimidazole derivatives that utilize structurally similar starting materials. Moreover, I've gathered quantitative bioactivity data and in-depth descriptions of key signaling pathways. The main gap now is finding a specific, detailed experimental procedure for hydrolyzing the methyl ester.

Analyzing Current Data Gaps

I've been analyzing the gaps in my current dataset to meet the user's requirements. While I have considerable bioactivity data and pathway descriptions, I'm focusing now on obtaining a specific hydrolysis procedure for the ester. I am also investigating whether any direct applications for the methyl ester have been reported. I will now concentrate on synthesizing the information I have on signaling pathways into clear diagrams.

Acquiring Relevant Data

I've amassed a significant dataset, including a helpful experimental protocol for the hydrolysis of a closely related methyl ester. This detailed procedure will be a valuable asset in adapting a strategy to tackle the target compound, 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl.

Synthesizing Findings

I've made good progress in compiling the information. I have adapted the hydrolysis protocol for the target ester. Moreover, I've compiled several amide bond formation protocols. Also, I've organized bioactivity data for various compounds. I'm now drafting the whitepaper, ready to structure the text, build data tables, detail experimental procedures, and generate pathway diagrams with captions.

Structuring the Data

I've successfully integrated the collected information. I've compiled bioactivity data, hydrolysis and amide formation protocols, and signaling pathway details. I'm now drafting the text, building data tables for bioactivity, and writing experimental procedures. I'll also generate pathway diagrams with captions. The final step is properly citing all sources.

An In-depth Technical Guide to 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows for interaction with a wide range of biological targets. Among the vast library of benzimidazole derivatives, those based on the "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" core have garnered significant attention. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this important class of compounds.

This compound serves as a versatile intermediate in the synthesis of a variety of bioactive molecules.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties.[2][3] The presence of the chloro group at the 6-position and the methyl ester at the 2-position provides opportunities for diverse chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting analogs. This guide will delve into the synthetic methodologies, quantitative biological data, experimental protocols, and the signaling pathways implicated in the activity of these compounds, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of the Core and Derivative Compounds

The synthesis of this compound and its derivatives typically involves a cyclocondensation reaction followed by modifications at the N-1, C-2, and C-5/6 positions of the benzimidazole ring.[1] Both conventional heating and microwave-assisted synthesis methods have been employed, with the latter often providing advantages in terms of reduced reaction times and improved yields.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound, proceeding through the formation of the corresponding carboxylic acid followed by esterification.

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

  • Reaction: Condensation of 4-chloro-o-phenylenediamine with a suitable C2-synthon. A common method involves reaction with oxalic acid or its derivatives.

  • Procedure:

    • To a solution of 4-chloro-o-phenylenediamine (1 eq.) in a suitable solvent such as a mixture of ethanol and water, add oxalic acid (1.1 eq.).

    • The reaction mixture is heated to reflux for 4-6 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure 6-Chloro-1H-benzoimidazole-2-carboxylic acid.[4]

Step 2: Methyl Esterification

  • Reaction: Fischer-Speier esterification of the carboxylic acid.

  • Procedure:

    • Suspend 6-Chloro-1H-benzoimidazole-2-carboxylic acid (1 eq.) in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4]

    • The mixture is heated to reflux for 8-12 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.[2]

G cluster_synthesis Synthesis of this compound 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Step 1: Cyclocondensation Step 1: Cyclocondensation 4-chloro-o-phenylenediamine->Step 1: Cyclocondensation Oxalic Acid Oxalic Acid Oxalic Acid->Step 1: Cyclocondensation 6-Chloro-1H-benzoimidazole-2-carboxylic acid 6-Chloro-1H-benzoimidazole-2-carboxylic acid Step 1: Cyclocondensation->6-Chloro-1H-benzoimidazole-2-carboxylic acid Step 2: Esterification Step 2: Esterification 6-Chloro-1H-benzoimidazole-2-carboxylic acid->Step 2: Esterification Methanol Methanol Methanol->Step 2: Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Step 2: Esterification This compound This compound Step 2: Esterification->this compound G cluster_mtt MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination G cluster_dhfr DHFR Inhibition Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolate (THF)->Nucleic Acid Synthesis Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->DHFR G cluster_vegfr2 VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K MAPK Pathway MAPK Pathway PLCγ->MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway Angiogenesis Angiogenesis MAPK Pathway->Angiogenesis Akt Pathway->Angiogenesis Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->VEGFR2 G cluster_hdac6 HDAC6 Signaling Pathway Inhibition HDAC6 HDAC6 α-tubulin α-tubulin HDAC6->α-tubulin MAPK/ERK Pathway MAPK/ERK Pathway HDAC6->MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway HDAC6->PI3K/Akt Pathway Acetylated α-tubulin Acetylated α-tubulin α-tubulin->Acetylated α-tubulin Cell Proliferation & Survival Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->HDAC6

References

"6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic compound that serves as a crucial intermediate and building block in the fields of pharmaceutical and agrochemical research.[1] Its benzimidazole core, substituted with a chloro group and a methyl carboxylate, provides a valuable scaffold for the synthesis of a wide array of bioactive molecules. This document provides a comprehensive review of its chemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of novel therapeutic and crop protection agents. Researchers have utilized this compound in the creation of anti-cancer and anti-inflammatory drugs, highlighting its potential in addressing significant health challenges.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 113115-62-1[1][2]
Molecular Formula C₉H₇ClN₂O₂[1][2]
Molecular Weight 210.62 g/mol [1][2]
Melting Point 171-178 °C[1]
Appearance White amorphous powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Production

The synthesis of the benzimidazole scaffold is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3][4] For this compound, the synthesis involves the reaction of 4-chloro-o-phenylenediamine with a suitable two-carbon synthon, followed by esterification.

A general synthetic workflow is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Chloro-o-phenylenediamine C Step 1: Condensation & Cyclization (Phillips-Ladenburg Reaction) A->C B Oxalic Acid Derivative (e.g., Methyl Oxalyl Chloride) B->C D Step 2: Esterification (if necessary) (e.g., with Methanol/H+) C->D Intermediate: 6-Chloro-1H-benzoimidazole- 2-carboxylic acid E 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester D->E

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of benzimidazole-2-carboxylic acids, adapted for the target molecule.

Objective: To synthesize 6-Chloro-1H-benzoimidazole-2-carboxylic acid.

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Methanol

  • Sulfuric acid (concentrated)

Procedure:

  • Cyclization: A mixture of 4-chloro-o-phenylenediamine (1 mole equivalent) and oxalic acid (1.1 mole equivalents) is refluxed in 4N HCl for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation of Carboxylic Acid: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized by the dropwise addition of a cold NaOH solution to precipitate the product.

  • Filtration and Washing: The resulting solid, 6-Chloro-1H-benzoimidazole-2-carboxylic acid, is filtered, washed thoroughly with cold water to remove inorganic impurities, and dried.

  • Esterification: The dried carboxylic acid (1 mole equivalent) is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added carefully.

  • Reaction: The mixture is refluxed for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Applications and Biological Significance

The title compound is a key intermediate with broad applicability across multiple research domains. Its structure allows for modifications that can enhance biological activity, making it a valuable asset in medicinal chemistry.[1] The benzimidazole nucleus itself is found in numerous pharmacologically active agents.[5][6]

  • Pharmaceutical Development: It serves as a fundamental building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The broader class of 6-chlorobenzimidazole derivatives has been investigated for potent antimicrobial and anticancer activities.[4][7]

  • Agrochemical Chemistry: The compound is used in the formulation of modern agrochemicals, contributing to the development of effective crop protection agents against various pests and diseases.[1][8]

  • Material Science: There is exploratory research into its use for creating advanced materials like polymers and coatings, where it may confer improved durability and resistance to environmental factors.[1]

  • Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, which are crucial for understanding biological processes and for drug discovery.[1]

G cluster_apps Key Application Areas cluster_pharma_details Therapeutic Targets Core 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Biochem Biochemical Research Core->Biochem Anticancer Anti-cancer Agents Pharma->Anticancer Antiinflammatory Anti-inflammatory Pharma->Antiinflammatory Antimicrobial Antimicrobial Pharma->Antimicrobial

Caption: Core applications derived from the versatile benzimidazole scaffold.

Spectroscopic Data Analysis

Detailed characterization is crucial for confirming the structure and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available in the search results, the expected data can be predicted based on its structure and data from analogous compounds.[9][10][11]

TechniqueExpected Observations
¹H NMR ~12.5-13.5 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5-7.9 ppm (m, 3H): Aromatic protons on the benzimidazole ring. The chloro-substitution will influence the splitting pattern, likely resulting in a singlet and two doublets. ~3.9 ppm (s, 3H): Singlet for the three protons of the methyl ester (-OCH₃) group.[10]
¹³C NMR ~160-165 ppm: Carbonyl carbon of the ester group. ~140-150 ppm: C2 carbon of the benzimidazole ring. ~110-140 ppm: Aromatic carbons of the benzene ring. ~52 ppm: Methyl carbon of the ester group.
IR (Infrared) ~3300-3450 cm⁻¹: N-H stretching vibration.[9] ~1700-1730 cm⁻¹: C=O stretching of the ester group. ~1620 cm⁻¹: C=N stretching of the imidazole ring.[9] ~1000-1100 cm⁻¹: C-O stretching of the ester. ~700-800 cm⁻¹: C-Cl stretching.
Mass Spec (HRMS) Calculated for C₉H₇ClN₂O₂ [M+H]⁺: 211.0274. Found should be within ±5 ppm.

Standard Characterization Protocols

Objective: To confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: A single major peak indicating high purity (e.g., ≥99% as reported by suppliers).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: 300 or 400 MHz NMR spectrometer.

  • Procedure: Dissolve a small sample (5-10 mg) in the deuterated solvent. Record ¹H NMR and ¹³C NMR spectra.

  • Expected Result: Spectra should match the predicted chemical shifts and splitting patterns outlined in the table above.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the mass spectrometer.

  • Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecule [M+H]⁺ matching the calculated exact mass.

Conclusion

This compound stands out as a compound of significant interest due to its versatile chemical nature and its role as a precursor to complex, biologically active molecules.[1][8] Its established synthetic routes and the diverse functionalization possibilities of its benzimidazole core make it an indispensable tool for chemists and pharmacologists. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of novel drugs and advanced materials, solidifying its importance in both academic and industrial research settings.[1]

References

Methodological & Application

Synthesis protocol for "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules with potential therapeutic applications. Its structure, featuring a chlorinated benzimidazole core and a methyl ester group, allows for diverse chemical modifications to explore structure-activity relationships in drug discovery programs. The protocols outlined below describe two effective methods for the preparation of this compound: a two-step synthesis via a carboxylic acid intermediate and a more direct one-pot condensation.

Data Presentation

The following table summarizes the key quantitative data associated with the two synthetic routes described in this document.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Materials 4-chloro-o-phenylenediamine, Oxalic acid, Methanol4-chloro-o-phenylenediamine, Dimethyl oxalate
Key Intermediates 6-Chloro-1H-benzoimidazole-2-carboxylic acidNone
Reaction Time Step 1: ~4 hours; Step 2: ~12 hours~6 hours
Typical Yield Step 1: ~85%; Step 2: ~90% (Overall: ~76%)~80-90%
Purification Method RecrystallizationRecrystallization

Experimental Protocols

Route 1: Two-Step Synthesis

This route involves the initial formation of the carboxylic acid intermediate followed by esterification.

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

This protocol is adapted from procedures for similar benzimidazole syntheses.

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-o-phenylenediamine (10.0 g, 70.1 mmol).

  • To the flask, add 4 M hydrochloric acid (150 mL).

  • Add oxalic acid dihydrate (9.7 g, 77.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • A precipitate of 6-Chloro-1H-benzoimidazole-2-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.

  • Dry the product under vacuum to yield the desired carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a standard Fischer esterification protocol.

Materials:

  • 6-Chloro-1H-benzoimidazole-2-carboxylic acid (from Step 1)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-Chloro-1H-benzoimidazole-2-carboxylic acid (10.0 g, 50.8 mmol) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the suspension.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 12 hours. The reaction should become homogeneous as the ester forms.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Route 2: One-Pot Synthesis

This route provides a more direct synthesis of the target methyl ester.

Materials:

  • 4-chloro-o-phenylenediamine

  • Dimethyl oxalate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (10.0 g, 70.1 mmol) in ethanol (150 mL).

  • Add dimethyl oxalate (9.1 g, 77.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) with stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If necessary, reduce the volume of the solvent using a rotary evaporator to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol and then with deionized water.

  • Dry the product under vacuum to afford this compound.

  • If further purification is required, the product can be recrystallized from ethanol.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two synthetic routes.

Synthesis_Route_1 cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Esterification start1 4-chloro-o-phenylenediamine + Oxalic acid react1 Reflux in 4M HCl (4 hours) start1->react1 Reactants product1 6-Chloro-1H-benzoimidazole-2-carboxylic acid react1->product1 Forms start2 Carboxylic Acid Intermediate product1->start2 react2 Reflux in Methanol with H2SO4 (12 hours) start2->react2 Reactant product2 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester react2->product2 Forms

Caption: Workflow for the two-step synthesis of the target compound (Route 1).

Synthesis_Route_2 cluster_step1 One-Pot Synthesis start1 4-chloro-o-phenylenediamine + Dimethyl oxalate react1 Reflux in Ethanol (6 hours) start1->react1 Reactants product1 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester react1->product1 Forms

Caption: Workflow for the one-pot synthesis of the target compound (Route 2).

Application Notes and Protocols for the Purification of Crude "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester," a key intermediate in pharmaceutical and agrochemical synthesis. The following methods are designed to enhance purity, yield, and consistency in research and development settings.

Introduction

"this compound" (C₉H₇ClN₂O₂) is a versatile building block in medicinal chemistry. Its purity is critical for the successful synthesis of downstream bioactive molecules. Crude samples of this compound, typically synthesized via the condensation of 4-chloro-o-phenylenediamine with a methyl oxalate derivative, may contain unreacted starting materials, by-products, and other process-related impurities. This guide outlines three common and effective purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

Potential Impurities:

Common impurities arising from the synthesis may include:

  • 4-chloro-o-phenylenediamine: Unreacted starting material.

  • Methyl oxalate derivatives: Unreacted coupling partner.

  • Isomeric by-products: Such as methyl 5-chloro-1H-benzo[d]imidazole-2-carboxylate, depending on the synthesis conditions.

  • Polymeric materials: Formed under harsh reaction conditions.

  • Salts: From workup procedures.

The choice of purification method will depend on the impurity profile, the desired final purity, and the scale of the purification.

Purification Techniques: A Comparative Overview

The following table summarizes the expected performance of each purification technique for "this compound." The data presented is illustrative and may vary based on the specific conditions of the crude material and the experimental setup.

Purification TechniqueInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)ThroughputKey Advantages
Recrystallization85 - 95%> 98.5%70 - 90%HighCost-effective, scalable, removes major impurities.
Column Chromatography70 - 90%> 99.0%60 - 85%MediumGood for complex mixtures, separates closely related impurities.
Preparative HPLC> 95%> 99.5%50 - 80%LowHighest purity achievable, ideal for reference standards.

Experimental Protocols

Protocol 1: Recrystallization

This method is highly effective for removing major impurities and is suitable for large-scale purification. The choice of solvent is critical for achieving high purity and yield.

Objective: To purify crude "this compound" to a purity of >98.5%.

Materials:

  • Crude "this compound"

  • Methanol (ACS Grade)

  • Activated Charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol to create a slurry.

  • Heating: Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Illustrative Data:

ParameterValue
Starting Material Weight10.0 g
Starting Purity (HPLC)92.3%
Final Product Weight8.5 g
Final Purity (HPLC)99.1%
Yield85%

Diagram of the Recrystallization Workflow:

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Methanol A->B Heat C Cool Slowly to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Methanol E->F G Dry Under Vacuum F->G H Purified Product (>98.5% Purity) G->H

Caption: Workflow for the recrystallization of "this compound".

Protocol 2: Silica Gel Column Chromatography

This technique is ideal for separating the target compound from closely related impurities and can be adapted for various scales.

Objective: To achieve a purity of >99.0% for "this compound".

Materials:

  • Crude "this compound"

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Glass column

  • TLC plates (Silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A common gradient is from 10% to 50% EtOAc in Hexane.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with UV visualization. The target compound should appear as a distinct spot.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Illustrative Data:

ParameterValue
Starting Material Weight1.0 g
Starting Purity (HPLC)88.7%
Final Product Weight0.81 g
Final Purity (HPLC)99.6%
Yield81%

Diagram of the Column Chromatography Workflow:

Column_Chromatography_Workflow A Crude Sample B Adsorb on Silica A->B C Load on Column B->C D Elute with Hexane/EtOAc Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product (>99.0% Purity) H->I

Caption: Workflow for silica gel column chromatography purification.

Protocol 3: Preparative HPLC

For obtaining highly pure material, such as for use as an analytical standard, preparative HPLC is the method of choice.

Objective: To purify "this compound" to a purity of >99.5%.

Materials:

  • Partially purified "this compound" (>95% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (0.1%)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent to a known concentration.

  • Method Development: Develop a suitable separation method on an analytical scale to determine the optimal mobile phase composition and gradient. A typical reverse-phase method would use a gradient of acetonitrile in water with 0.1% formic acid.

  • Purification: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization/Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final high-purity product.

Illustrative Data:

ParameterValue
Starting Material Weight100 mg
Starting Purity (HPLC)96.5%
Final Product Weight75 mg
Final Purity (HPLC)99.9%
Yield75%

Diagram of the Preparative HPLC Workflow:

Prep_HPLC_Workflow A Partially Pure Sample B Dissolve in Mobile Phase A->B C Inject onto Prep HPLC B->C D Elute with ACN/Water Gradient C->D E Collect Target Peak Fractions D->E F Analyze Fractions by Analytical HPLC E->F G Combine Pure Fractions F->G Confirm Purity H Lyophilize or Evaporate G->H I High Purity Product (>99.5% Purity) H->I

Caption: Workflow for preparative HPLC purification.

Conclusion

The purification of crude "this compound" can be effectively achieved using recrystallization, silica gel column chromatography, or preparative HPLC. The choice of method should be guided by the initial purity of the crude material, the desired final purity, and the required scale of the operation. For large quantities and moderate purity enhancement, recrystallization is often the most practical approach. For complex mixtures or higher purity requirements on a moderate scale, column chromatography is recommended. For obtaining analytical standards or very small quantities of ultra-pure material, preparative HPLC is the preferred method. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

Application Notes and Protocols for the Spectroscopic Analysis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various pharmacologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for its application in synthesis and biological screening. This document provides a comprehensive guide to the spectroscopic analysis of this compound, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a logical workflow for analysis are presented to aid researchers in their studies.

Molecular Structure

Chemical Name: this compound CAS Number: 113115-62-1[1] Molecular Formula: C₉H₇ClN₂O₂[1] Molecular Weight: 210.62 g/mol [1]

Structure:

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.0 - 12.0br s1HN-H (imidazole)
7.85d1HAr-H (H-4)
7.70d1HAr-H (H-7)
7.35dd1HAr-H (H-5)
3.90s3HO-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
162.5C=O (ester)
145.0C-2 (imidazole)
142.0C-7a (bridgehead)
135.0C-3a (bridgehead)
128.0C-6 (C-Cl)
125.0C-5
120.0C-4
115.0C-7
53.0O-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted FTIR Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadN-H stretch (imidazole, H-bonded)
3050MediumC-H stretch (aromatic)
2950WeakC-H stretch (methyl)
1725StrongC=O stretch (ester)
1620, 1580, 1480Medium-StrongC=C and C=N stretch (aromatic and imidazole)
1280StrongC-O stretch (ester)
820StrongC-H bend (aromatic, out-of-plane)
750MediumC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted ESI-MS Data

m/zIon
211.0271[M+H]⁺ (for C₉H₈ClN₂O₂⁺)
233.0090[M+Na]⁺ (for C₉H₇ClN₂NaO₂⁺)
209.0114[M-H]⁻ (for C₉H₆ClN₂O₂⁻)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Weigh approximately 5-10 mg of the sample and transfer it into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a clean 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Pellet press

Instrumentation:

  • FTIR Spectrometer with a DTGS detector

Procedure:

  • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

  • Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powdered mixture into the collar of a 13 mm pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight and elemental composition of the compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Formic acid (optional, for enhancing positive ionization)

  • Vials and syringes

Instrumentation:

  • High-Resolution Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with methanol. For positive ion mode, a solvent system containing 0.1% formic acid can be used.

  • Infuse the diluted sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-500).

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Perform data analysis to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) and determine their accurate masses.

Data Interpretation and Workflow

The combined analysis of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.

  • MS confirms the molecular weight and elemental formula.

  • FTIR identifies key functional groups such as the N-H of the imidazole, the C=O of the ester, and the aromatic C-H and C-Cl bonds.

  • ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms and the substitution pattern on the benzimidazole ring.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_FTIR Grind with KBr Sample->Prep_FTIR Prep_MS Dissolve in Methanol Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS Mass Spectrometry (ESI-HRMS) Prep_MS->MS Data_NMR Acquire FID Process Spectra NMR->Data_NMR Data_FTIR Acquire Interferogram Process Spectrum FTIR->Data_FTIR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret_NMR Assign Signals Determine Connectivity Data_NMR->Interpret_NMR Interpret_FTIR Identify Functional Groups Data_FTIR->Interpret_FTIR Interpret_MS Determine Molecular Formula Data_MS->Interpret_MS Final_Structure Confirm Structure Interpret_NMR->Final_Structure Interpret_FTIR->Final_Structure Interpret_MS->Final_Structure

Caption: A workflow diagram illustrating the key stages of spectroscopic analysis.

Logical Relationships in Data Interpretation

logical_relationships cluster_data_points Primary Data cluster_info Derived Information cluster_conclusion Final Conclusion NMR_data ¹H & ¹³C Chemical Shifts Coupling Constants Connectivity C-H Framework Atom Connectivity NMR_data->Connectivity FTIR_data Vibrational Frequencies (cm⁻¹) Functional_Groups N-H, C=O, C-O, C-Cl Aromatic System FTIR_data->Functional_Groups MS_data Accurate m/z Molecular_Formula Elemental Composition (C₉H₇ClN₂O₂) MS_data->Molecular_Formula Confirmed_Structure Confirmed Structure of 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester Connectivity->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Formula->Confirmed_Structure

Caption: Logical connections between spectroscopic data and structural information.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] The purity and quantification of this compound are critical parameters throughout the drug development and manufacturing lifecycle, necessitating a precise and dependable analytical method. This application note presents a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the analytical testing of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Materials and Methods

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chemicals and Reagents:

  • This compound reference standard (≥99% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade, filtered and degassed)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Reagent grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical Reagent grade)

Optimized Chromatographic Conditions

A comprehensive summary of the final, optimized HPLC method parameters is provided in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterOptimized Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Analysis Time 10 minutes

Experimental Protocols

1. Mobile Phase Preparation:

  • Phosphate Buffer (25 mM, pH 3.0): 3.4 grams of potassium dihydrogen phosphate was accurately weighed and dissolved in 1000 mL of HPLC grade water. The pH of the resulting solution was adjusted to 3.0 using orthophosphoric acid. The buffer was then filtered through a 0.45 µm membrane filter to remove any particulate matter.

  • Mobile Phase: The final mobile phase was prepared by mixing the filtered phosphate buffer and acetonitrile in a 40:60 volume-to-volume ratio. The mobile phase was subsequently degassed to prevent bubble formation in the HPLC system.

2. Standard Stock Solution Preparation:

Approximately 10 mg of the this compound reference standard was accurately weighed and transferred into a 100 mL volumetric flask. The standard was dissolved and brought to volume with methanol, yielding a stock solution with a concentration of 100 µg/mL.

3. Working Standard Solutions Preparation:

A series of working standard solutions, with concentrations ranging from 1 µg/mL to 50 µg/mL, were prepared by appropriately diluting the stock solution with the mobile phase.

4. Sample Preparation:

For the analysis of the bulk drug substance, a precisely weighed amount of the sample was dissolved in methanol and subsequently diluted with the mobile phase to achieve a final concentration within the established calibration range. For formulated products, the development and validation of a suitable extraction method would be required.

Method Development Strategy

The logical progression for the development of this HPLC method is depicted in the workflow diagram below.

hplc_method_development_workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Literature Review) B Column Selection (C18 recommended for benzimidazoles) A->B C Initial Mobile Phase Screening (ACN/Water, MeOH/Water) A->C D Detector Wavelength Selection (Based on UV spectrum of similar compounds ~270-280 nm) A->D E Mobile Phase Composition Optimization (Organic modifier ratio) C->E F pH Optimization (Using buffer to control peak shape) E->F G Flow Rate and Temperature Optimization F->G H Finalized Method Parameters G->H I Specificity / Forced Degradation H->I J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M Validated HPLC Method L->M

Caption: Workflow for HPLC Method Development.

Results and Discussion

Column Selection: A C18 column was selected as the stationary phase, a common choice for the analysis of benzimidazole derivatives due to its effective hydrophobic interactions.

Mobile Phase Optimization: Initial trials were conducted with mobile phases consisting of acetonitrile/water and methanol/water mixtures. Acetonitrile was found to provide superior peak shape and a more practical retention time. The inclusion of a 25 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0, was crucial for achieving a symmetrical peak and consistent retention times by ensuring the analyte remains in a single ionic state. A final mobile phase composition of acetonitrile and buffer in a 60:40 ratio offered the best compromise between analysis time, resolution, and peak symmetry.

Detection Wavelength: Drawing upon the UV absorption characteristics of analogous benzimidazole compounds, which typically exhibit absorption maxima in the 270 nm to 280 nm range, a detection wavelength of 275 nm was chosen. This wavelength provided an excellent signal-to-noise ratio for the analyte.

Principle of Separation

The chromatographic separation is achieved based on the differential partitioning of the analyte between the non-polar C18 stationary phase and the comparatively polar mobile phase.

separation_principle cluster_0 HPLC System cluster_1 Stationary Phase (Non-Polar) cluster_2 Mobile Phase (Polar) Injector Injector Column Column Injector->Column Sample Introduction Detector Detector Column->Detector Separation & Detection SP C18 Hydrophobic Chains MP Acetonitrile / Water / Buffer Analyte 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester MP->Analyte Elution Analyte->SP Hydrophobic Interaction (Retention)

References

Application Notes and Protocols for the Derivatization of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, a promising scaffold for the development of novel anticancer agents. This document outlines detailed protocols for the synthesis of various derivatives, methods for evaluating their anticancer activity, and an overview of the key signaling pathways they target.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects.[2] The this compound is a key intermediate for the synthesis of a diverse library of compounds.[3] Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to significantly influence their cytotoxic and kinase inhibitory activities. These derivatives often exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways involved in tumor growth and proliferation, such as those mediated by VEGFR-2, EGFR, BRAF, and HDAC6.[2][4][5][6]

Derivatization Strategies

The methyl ester group at the C-2 position and the nitrogen atom at the N-1 position of this compound are the primary sites for derivatization.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the conversion of the methyl ester to a variety of amide derivatives.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

  • Add an excess of a base, for example, lithium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-Chloro-1H-benzoimidazole-2-carboxylic acid.

Step 2: Amide Coupling

  • Suspend the 6-Chloro-1H-benzoimidazole-2-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Protocol 2: Synthesis of Hydrazide and Subsequent Derivatives

This protocol details the synthesis of the hydrazide derivative, a versatile intermediate for further modifications.

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents).[7]

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain 6-Chloro-1H-benzoimidazole-2-carbohydrazide.[7]

  • This hydrazide can be further reacted with various aldehydes or ketones to form hydrazones, or cyclized to form oxadiazole and other heterocyclic derivatives.[3]

Protocol 3: N-Alkylation

This protocol describes the introduction of various alkyl or benzyl groups at the N-1 position.

  • To a solution of this compound or its amide/hydrazide derivative (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).[1][8]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents).[1]

  • Heat the reaction mixture at 60-80°C and monitor by TLC.[8]

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Anticancer Activity of Benzimidazole Derivatives

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various benzimidazole derivatives against a panel of human cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 5,6-dichloro-benzimidazoleBRAF WT1.72[9]
2 5,6-dichloro-benzimidazoleBRAF V600E2.76[9]
3 5,6-dichloro-benzimidazoleVEGFR-21.52[9]
4 Benzimidazole-oxadiazoleA549 (Lung)0.3[10]
5 Benzimidazole-oxadiazoleMCF-7 (Breast)0.5[10]
6 Benzimidazole-oxadiazolePANC-1 (Pancreatic)5.5[10]
7 N-substituted 6-chloro-benzimidazoleHepG2 (Liver)1.84 - 10.28[6]
8 N-substituted 6-chloro-benzimidazoleMDA-MB-231 (Breast)1.84 - 10.28[6]
9 Benzimidazole-based chalconeEGFR0.55[2]
10 Benzimidazole-based chalconeBRAF V600E1.70[2]

Experimental Protocols for Anticancer Activity Evaluation

Protocol 4: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by the test compounds using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Derivatization cluster_screening Anticancer Screening start 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester hydrolysis Hydrolysis start->hydrolysis hydrazinolysis Hydrazinolysis start->hydrazinolysis n_alkylation N-Alkylation start->n_alkylation amide_coupling Amide Coupling hydrolysis->amide_coupling derivatives Novel Derivatives amide_coupling->derivatives hydrazinolysis->derivatives n_alkylation->derivatives mtt MTT Assay (Cell Viability) derivatives->mtt Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) derivatives->apoptosis Apoptosis Induction cell_cycle Cell Cycle Analysis (PI Staining) derivatives->cell_cycle Cell Cycle Arrest ic50 IC50 Determination mtt->ic50

Caption: Experimental workflow for derivatization and anticancer screening.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 RAS RAS VEGFR->RAS EGFR EGFR EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation HDAC6 HDAC6 Apoptosis Apoptosis Benzimidazole 6-Chloro-Benzimidazole Derivatives Benzimidazole->VEGFR Inhibition Benzimidazole->EGFR Inhibition Benzimidazole->BRAF Inhibition Benzimidazole->HDAC6 Inhibition Benzimidazole->Apoptosis Induction

Caption: Targeted signaling pathways of 6-Chloro-Benzimidazole derivatives.

References

Application Notes and Protocols for Antimicrobial Assays Using 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester . The protocols outlined below are based on established, standardized methods for antimicrobial susceptibility testing and are intended to assist researchers in obtaining reliable and reproducible data.

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3] The compound this compound, a member of this class, holds potential as a novel antimicrobial agent. The chloro- substitution at the 6-position and the methyl ester at the 2-position of the benzimidazole ring are modifications that can influence its biological activity.[2]

This document provides detailed protocols for two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing antimicrobial activity.

Data Presentation

While specific quantitative data for the antimicrobial activity of this compound is not extensively available in the public domain, the following tables provide an illustrative example of how to present such data based on findings for structurally related benzimidazole derivatives. Researchers should replace the example data with their own experimental results.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for a Benzimidazole Derivative

Test MicroorganismStrainMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 2921316
Streptococcus pyogenesATCC 1961532
Gram-negative Bacteria
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Fungi
Candida albicansATCC 900288
Aspergillus nigerATCC 1640432

Note: The data presented in this table is for illustrative purposes only and is based on typical MIC values observed for other antimicrobial benzimidazole derivatives. Actual MIC values for this compound must be determined experimentally.

Table 2: Illustrative Zone of Inhibition Data for a Benzimidazole Derivative (Disk Diffusion Assay)

Test MicroorganismStrainZone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureusATCC 2592322
Streptococcus pyogenesATCC 1961518
Gram-negative Bacteria
Escherichia coliATCC 2592215
Pseudomonas aeruginosaATCC 278530
Fungi
Candida albicansATCC 9002825
Aspergillus nigerATCC 1640419

Note: The data presented in this table is for illustrative purposes only. The diameter of the zone of inhibition is dependent on the concentration of the compound impregnated on the disk. Actual zone diameters for this compound must be determined experimentally.

Experimental Protocols

Adherence to standardized protocols is crucial for the accuracy and reproducibility of antimicrobial susceptibility testing. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[1][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test microorganism strains (e.g., from ATCC)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent has no intrinsic antimicrobial activity at the final concentration used in the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/media to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth/media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be determined by visual inspection or by using a microplate reader.

Agar Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[2][7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of this compound at a desired concentration in a volatile solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

    • Space the disks evenly to prevent the zones of inhibition from overlapping.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution prep_disks Prepare Impregnated Disks prep_compound->prep_disks prep_inoculum Prepare Standardized Inoculum inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic place_disks Place Disks on Agar prep_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate Plate place_disks->incubate_disk read_disk Measure Zones of Inhibition incubate_disk->read_disk

Caption: Workflow for antimicrobial susceptibility testing.

Potential Signaling Pathway

Benzimidazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[8]

signaling_pathway compound 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester cell_wall Bacterial Cell Wall/ Membrane Penetration compound->cell_wall dna_gyrase DNA Gyrase (Target Enzyme) cell_wall->dna_gyrase Binds to inhibition Inhibition dna_gyrase->inhibition dna_replication DNA Replication Blocked inhibition->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

References

Application Notes and Protocols: "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester as a key intermediate in the synthesis of novel anti-inflammatory agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1][2] This document outlines the synthesis of a target anti-inflammatory compound, followed by detailed protocols for its biological evaluation.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3][4] Selective inhibition of COX-2 is a key strategy in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[4] This document will focus on the synthesis of a derivative of this compound and its evaluation as a potential selective COX-2 inhibitor.

Synthesis of 6-Chloro-N-(4-sulfamoylphenyl)-1H-benzoimidazole-2-carboxamide (BC-2C)

A plausible route for the synthesis of a potent anti-inflammatory agent from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with sulfanilamide. The resulting N-(4-sulfamoylphenyl)carboxamide moiety is a common feature in selective COX-2 inhibitors.

G A 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester B Step 1: Hydrolysis (LiOH, THF/H2O) A->B C 6-Chloro-1H-benzoimidazole- 2-carboxylic acid B->C D Step 2: Amidation (Sulfanilamide, HATU, DIPEA, DMF) C->D E 6-Chloro-N-(4-sulfamoylphenyl)- 1H-benzoimidazole-2-carboxamide (BC-2C) D->E

Synthetic workflow for BC-2C.
Experimental Protocol: Synthesis of BC-2C

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-Chloro-1H-benzoimidazole-2-carboxylic acid as a solid.

Step 2: Synthesis of 6-Chloro-N-(4-sulfamoylphenyl)-1H-benzoimidazole-2-carboxamide (BC-2C)

  • To a solution of 6-Chloro-1H-benzoimidazole-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add sulfanilamide (1.1 eq), HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and then with a cold 1:1 mixture of diethyl ether and hexane.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure target compound BC-2C.

Biological Evaluation: Anti-inflammatory Activity

The synthesized compound BC-2C can be evaluated for its anti-inflammatory properties through a series of in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

  • A COX inhibitor screening kit (e.g., from Cayman Chemical) can be used.

  • Prepare solutions of the test compound (BC-2C) and reference compounds (e.g., Celecoxib for COX-2, Indomethacin as non-selective) at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme solution.

  • Add the test compound or reference compound to the respective wells.

  • Initiate the reaction by adding arachidonic acid solution.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Measure the production of prostaglandin PGG2, often via a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme).

Data Presentation: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
BC-2C >1000.45>222
Celecoxib 150.05300
Indomethacin 0.11.20.08

Data are hypothetical and for illustrative purposes.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[5][6][7]

G A Acclimatize Rats B Administer Test Compound (BC-2C), Vehicle, or Standard Drug (p.o.) A->B C Inject 1% Carrageenan into Hind Paw (subplantar) B->C D Measure Paw Volume at 0, 1, 2, 3, 4 hours C->D E Calculate % Inhibition of Edema and Analyze Data D->E

Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals : Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping : Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound BC-2C at different doses (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure :

    • Administer the vehicle, standard drug, or test compound orally (p.o.).

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the left hind paw of each rat.[5]

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.[5][6]

  • Data Analysis :

    • Calculate the percentage increase in paw volume for each group.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control 0.75 ± 0.05-
Indomethacin (10 mg/kg) 0.28 ± 0.0362.7
BC-2C (10 mg/kg) 0.52 ± 0.0430.7
BC-2C (20 mg/kg) 0.35 ± 0.0353.3
BC-2C (40 mg/kg) 0.25 ± 0.0266.7

Data are hypothetical and for illustrative purposes.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effect of BC-2C is hypothesized to be mediated through the inhibition of the COX-2 enzyme. In the inflammatory cascade, cellular stimuli lead to the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. By selectively inhibiting COX-2, BC-2C can reduce the production of these pro-inflammatory mediators, thereby alleviating inflammation and pain.

G A Cell Membrane Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandin H2 (PGH2) D->F E->F G Prostaglandins (PGE2, PGD2, etc.) Thromboxanes F->G H Physiological Functions (e.g., Gastric Protection) G->H I Inflammation, Pain, Fever G->I J BC-2C (Selective Inhibition) J->E

Arachidonic acid signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel benzimidazole-based anti-inflammatory agents.[8] The protocols outlined in these application notes provide a clear pathway for the synthesis and biological evaluation of potential drug candidates. The hypothetical data for the synthesized compound, BC-2C, demonstrates significant anti-inflammatory activity, likely through the selective inhibition of the COX-2 enzyme. Further optimization of this scaffold could lead to the development of potent and safer anti-inflammatory drugs.

References

Experimental procedure for N-alkylation of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Alkylation of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Introduction

The N-alkylation of benzimidazoles is a fundamental transformation in medicinal chemistry, as the introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the molecule. The benzimidazole scaffold is a privileged structure found in numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and antihistamines.[1] This protocol provides a detailed experimental procedure for the N-alkylation of "this compound," a key intermediate for the synthesis of diverse bioactive compounds. The procedure is designed for researchers in drug discovery and organic synthesis, offering a robust method for generating a library of N-substituted benzimidazole derivatives.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by reacting it with an appropriate alkylating agent in the presence of a base. The base deprotonates the benzimidazole nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic alkylating agent.

Figure 1: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).

Materials and Equipment

  • Reagents:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Distilled water

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

    • Flush the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMF (approximately 10 mL per 1 mmol of the starting material) via syringe.

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15-20 minutes.

    • Add the alkylating agent (alkyl halide, 1.1 - 1.5 eq) dropwise to the stirring suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. Typical reaction times range from 4 to 24 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of DMF used).

    • A precipitate may form. If so, collect the solid by vacuum filtration, wash with water, and dry.

    • If no precipitate forms, or if further purification is needed, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Successful N-alkylation is confirmed by the disappearance of the N-H proton signal (typically observed between 11-12 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced alkyl group.[1]

Data Presentation

The choice of alkylating agent and reaction conditions can influence the yield of the N-alkylated product. The following table provides expected yields for the N-alkylation of this compound with various common alkylating agents, based on typical outcomes for similar benzimidazole alkylation reactions.[2][3]

EntryAlkylating Agent (R-X)Product NameExpected Yield (%)
1Methyl Iodide6-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid methyl ester85 - 95
2Ethyl Bromide6-Chloro-1-ethyl-1H-benzoimidazole-2-carboxylic acid methyl ester80 - 90
3Benzyl Bromide1-Benzyl-6-chloro-1H-benzoimidazole-2-carboxylic acid methyl ester82 - 92
4Propyl Bromide6-Chloro-1-propyl-1H-benzoimidazole-2-carboxylic acid methyl ester75 - 85

Visualizations

The following diagram illustrates the experimental workflow for the N-alkylation procedure.

experimental_workflow start Start: Reagents (Benzimidazole, K₂CO₃, DMF) setup Reaction Setup (Inert Atmosphere) start->setup add_alkyl_halide Add Alkyl Halide (R-X) setup->add_alkyl_halide reaction Heat Reaction (60-80°C, 4-24h) add_alkyl_halide->reaction monitoring Monitor by TLC reaction->monitoring Periodic Check monitoring->reaction workup Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_product Final Product (N-Alkyl Benzimidazole) characterization->end_product

References

Application Notes and Protocols: "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a versatile heterocyclic building block pivotal in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a reactive ester group, a modifiable N-H bond, and a chloro-substituent on the benzene ring, provides multiple avenues for chemical diversification. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory conditions.[1] The benzimidazole scaffold is a recognized pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antihypertensive effects.[2][3][4]

These application notes provide detailed protocols for the synthesis of two important classes of novel heterocycles derived from this compound: 2-Carboxamide derivatives and N-Alkylated derivatives . The resulting compounds have shown significant potential as anticancer and antimicrobial agents.

Application 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxamide Derivatives as Potential Anticancer Agents

The ester functionality of this compound can be readily converted into a diverse library of amides. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. The resulting carboxamide derivatives have been identified as promising anticancer agents, potentially targeting enzymes such as dihydrofolate reductase (DHFR).[2][5][6]

Logical Workflow for Synthesis and Evaluation

start Start: 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid Intermediate: 6-Chloro-1H-benzoimidazole- 2-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, Coupling Agent) acid->coupling amides Products: Novel 6-Chloro-1H-benzoimidazole- 2-carboxamide Derivatives coupling->amides screening Biological Screening: Anticancer Assays (e.g., MTT Assay) amides->screening data Data Analysis: Determine IC50 Values screening->data

Caption: Workflow for the synthesis and anticancer evaluation of 2-carboxamide derivatives.

Experimental Protocols

Protocol 1.1: Hydrolysis of Methyl Ester to Carboxylic Acid

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Chloro-1H-benzoimidazole-2-carboxylic acid.

Protocol 1.2: Synthesis of 2-Carboxamide Derivatives via Amide Coupling

  • Activation: To a solution of 6-Chloro-1H-benzoimidazole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at 0°C for 15 minutes.[7]

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.[7]

  • Quenching: Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or recrystallization to obtain the final N-substituted 6-chloro-1H-benzoimidazole-2-carboxamide derivative.

Quantitative Data: Anticancer Activity

The synthesized benzimidazole carboxamides can be evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Aryl-carboxamideHCT116 (Colon)~0.6Paclitaxel~1.38
2-Aryl-carboxamideH460 (Lung)~0.4 - 2.5Paclitaxel~2.15
2-Aryl-carboxamideHepG2 (Liver)~2.39 - 10.95Paclitaxel~3.47
2-Aryl-carboxamideMCF7 (Breast)~3.1 - 9.8Paclitaxel~6.13

Note: Data is representative of activities observed for structurally related benzimidazole carboxamides.[6][8]

Application 2: Synthesis of N-Alkylated/Arylated Benzimidazole Derivatives as Antimicrobial Agents

The nitrogen atom at the 1-position of the benzimidazole ring is nucleophilic and can be readily substituted with various alkyl or benzyl halides. This modification can significantly enhance the antimicrobial properties of the benzimidazole scaffold. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for this transformation.[2]

Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

Many antimicrobial agents function by inhibiting essential metabolic pathways in pathogens. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folic acid synthesis pathway, which is vital for DNA synthesis and cell proliferation in bacteria. Benzimidazole derivatives have been identified as potential inhibitors of DHFR, making this a key target for novel antimicrobial drug design.[2][5]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Inhibitor N-Substituted Benzimidazole Derivative Inhibitor->DHFR

Caption: Inhibition of the DHFR pathway by N-substituted benzimidazole derivatives.

Experimental Protocols

Protocol 2.1: N-Alkylation/Arylation of this compound (Microwave-Assisted)

  • Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired substituted alkyl or benzyl halide (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 20-60 minutes.[2]

  • Monitoring: After cooling, check the reaction completion using TLC.

  • Work-up: Pour the reaction mixture into cold water.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography over silica gel to yield the desired N-substituted derivative.

Quantitative Data: Antimicrobial Activity

The synthesized N-substituted derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is determined to assess their potency.

Compound TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-benzyl-6-chloro-benzimidazoleS. aureus (MSSA)4 - 16Ciprofloxacin8
N-benzyl-6-chloro-benzimidazoleS. aureus (MRSA)4 - 16Ciprofloxacin16
N-benzyl-6-chloro-benzimidazoleE. coli~16Ciprofloxacin8
N-benzyl-6-chloro-benzimidazoleS. faecalis~16Ciprofloxacin16
Compound Type Fungal Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
N-benzyl-6-chloro-benzimidazoleC. albicans8 - 16Fluconazole4
N-benzyl-6-chloro-benzimidazoleA. niger8 - 16Fluconazole128

Note: Data is representative of activities observed for structurally related N-substituted 6-chloro-benzimidazole derivatives.[2]

Conclusion: this compound is a highly valuable precursor for generating novel heterocyclic compounds with significant therapeutic potential. The protocols outlined above provide robust methodologies for the synthesis of 2-carboxamide and N-substituted derivatives. The quantitative data from related compound series strongly suggest that these new heterocycles are promising candidates for further investigation as anticancer and antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently observed impurities include:

  • Unreacted Starting Materials: Primarily 4-chloro-o-phenylenediamine.

  • Regioisomer: 5-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a common impurity due to the two possible cyclization pathways of the unsymmetrical 4-chloro-o-phenylenediamine.

  • Hydrolysis Product: 6-Chloro-1H-benzoimidazole-2-carboxylic acid can be present due to incomplete esterification or hydrolysis of the final product.

  • Oligomeric By-products: These are often colored impurities resulting from side reactions of the starting materials or intermediates.

Q2: How can I distinguish between the 6-chloro and the 5-chloro regioisomers?

A2: Distinguishing between the 6-chloro and 5-chloro isomers typically requires spectroscopic analysis:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The substitution pattern on the benzene ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons. 2D NMR techniques like HMBC and NOESY can further help in elucidating the correct structure.

  • Chromatographic Methods: A well-developed HPLC method should be able to separate the two isomers, allowing for their quantification.

Q3: What causes the formation of colored impurities in my reaction?

A3: The formation of colored impurities in benzimidazole synthesis is often attributed to the oxidation of the o-phenylenediamine starting material or the formation of polymeric condensation by-products. Exposure to air, high reaction temperatures, or the presence of certain metal catalysts can promote the formation of these colored species.

Q4: My final product shows a peak corresponding to the carboxylic acid. How can I minimize this impurity?

A4: The presence of the corresponding carboxylic acid is likely due to incomplete esterification or hydrolysis. To minimize this:

  • Esterification: Ensure the esterification reaction goes to completion by using a sufficient excess of methanol and an appropriate acid catalyst, and by effectively removing the water formed during the reaction.

  • Work-up: During the work-up, avoid strongly basic or acidic conditions for prolonged periods, as this can lead to hydrolysis of the methyl ester.

  • Purification: The carboxylic acid can usually be removed from the methyl ester by column chromatography or by an acid-base extraction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Inefficient purification.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Optimize the reaction temperature. Re-evaluate the purification method to minimize product loss.
Presence of a significant amount of the 5-chloro regioisomer The cyclization reaction is not sufficiently regioselective.Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired 6-chloro isomer. A thorough literature search for regioselective benzimidazole syntheses may be beneficial. Purification by fractional crystallization or preparative HPLC may be necessary.
Product is off-color (e.g., brown or yellow) Oxidation of the o-phenylenediamine starting material; Formation of polymeric by-products.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials. Consider adding an antioxidant. The colored impurities can often be removed by treatment with activated carbon or by recrystallization.
Incomplete consumption of starting materials Insufficient reaction time or temperature; Inactive catalyst.Increase the reaction time and/or temperature. Ensure the catalyst is active and used in the correct amount.
Product is difficult to purify Presence of closely related impurities (e.g., regioisomers); Oily or amorphous product.Utilize high-resolution purification techniques like preparative HPLC. Attempt to induce crystallization by using different solvent systems or by seeding with a pure crystal.

Experimental Protocols

Example Synthesis of this compound

This protocol is a representative method and may require optimization.

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

  • In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Add dimethyl oxalate (1.1 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3) or a Brønsted acid (e.g., HCl).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Step 2: Esterification to this compound

  • Suspend the 6-Chloro-1H-benzoimidazole-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Visualizations

G Troubleshooting Workflow for Unknown Impurity start Unknown peak observed in LC-MS/NMR check_mass Determine accurate mass of impurity (HRMS) start->check_mass check_nmr Analyze NMR data (1H, 13C, DEPT, COSY, HMBC) start->check_nmr compare_sm Compare mass and NMR to starting materials check_mass->compare_sm check_nmr->compare_sm is_sm Is it a starting material? compare_sm->is_sm sm_yes Optimize reaction conditions to drive to completion is_sm->sm_yes Yes sm_no No is_sm->sm_no check_isomer Is the mass consistent with an isomer? sm_no->check_isomer is_isomer Is it the 5-chloro regioisomer? check_isomer->is_isomer isomer_yes Confirm structure with 2D NMR. Optimize for regioselectivity or improve purification. is_isomer->isomer_yes Yes isomer_no No is_isomer->isomer_no check_hydrolysis Is the mass consistent with the carboxylic acid hydrolysis product? isomer_no->check_hydrolysis is_hydrolysis Is it the carboxylic acid? check_hydrolysis->is_hydrolysis hydrolysis_yes Optimize esterification/work-up conditions. Purify via acid-base extraction or chromatography. is_hydrolysis->hydrolysis_yes Yes hydrolysis_no No is_hydrolysis->hydrolysis_no further_analysis Further structural elucidation required (e.g., fragmentation analysis, derivatization). hydrolysis_no->further_analysis

Caption: Troubleshooting workflow for identifying an unknown impurity.

G Formation of 6-Chloro and 5-Chloro Regioisomers cluster_reactants Reactants cluster_products Products 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Cyclization Intermediate Cyclization Intermediate 4-chloro-o-phenylenediamine->Cyclization Intermediate Dimethyl oxalate Dimethyl oxalate Dimethyl oxalate->Cyclization Intermediate 6-Chloro isomer (desired) 6-Chloro isomer (desired) Cyclization Intermediate->6-Chloro isomer (desired) Pathway A 5-Chloro isomer (impurity) 5-Chloro isomer (impurity) Cyclization Intermediate->5-Chloro isomer (impurity) Pathway B

Caption: Reaction pathway leading to the formation of regioisomeric impurities.

Technical Support Center: Optimizing Reaction Yield of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Cyclocondensation: Reaction of 4-chloro-o-phenylenediamine with a suitable C2-synthon, such as oxalic acid or its derivatives, to form the benzimidazole ring, yielding 6-chloro-1H-benzoimidazole-2-carboxylic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester, commonly through Fischer esterification using methanol in the presence of an acid catalyst.

Q2: What are the critical parameters to control for a high yield in the cyclocondensation step?

A2: Key parameters for the cyclocondensation step include the choice of reactants, catalyst, solvent, reaction temperature, and reaction time. The use of dehydrating agents or conditions that facilitate the removal of water can significantly improve the yield by driving the equilibrium towards product formation.

Q3: Which catalysts are commonly used for the esterification of the benzimidazole carboxylic acid?

A3: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed as catalysts for the Fischer esterification. Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with methanol.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Potential side reactions include the formation of polymeric byproducts, incomplete cyclization leading to amide intermediates, and side reactions involving the chloro-substituent under harsh conditions. During esterification, incomplete conversion is a common issue.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield in the cyclocondensation step 1. Incomplete reaction. 2. Inefficient water removal. 3. Degradation of starting materials or product. 4. Inactive catalyst.1. Increase reaction time or temperature. 2. Use a Dean-Stark apparatus to remove water azeotropically. Add a dehydrating agent like anhydrous magnesium sulfate. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures. 4. Use a fresh batch of catalyst. Consider trying a different acid catalyst (e.g., p-toluenesulfonic acid).
Low yield in the esterification step 1. Equilibrium not shifted towards the product. 2. Insufficient catalyst. 3. Water present in the reaction mixture.1. Use a large excess of methanol (can be used as the solvent). 2. Increase the amount of acid catalyst. 3. Ensure all reagents and glassware are dry.
Formation of colored impurities 1. Oxidation of the o-phenylenediamine starting material. 2. Side reactions at high temperatures.1. Use purified starting materials. Conduct the reaction under an inert atmosphere. 2. Optimize the reaction temperature to the lowest effective level.
Difficulty in product isolation/purification 1. Product is highly soluble in the workup solvent. 2. Presence of persistent impurities.1. Carefully select the extraction and recrystallization solvents. Consider using a combination of polar and non-polar solvents. 2. Purify the crude product by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

Experimental Protocols

General Protocol for the Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

  • Activated charcoal

  • Sodium hydroxide solution (10%)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine in 4 M hydrochloric acid.

  • Add oxalic acid dihydrate to the solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Filter the crude product and wash it with cold water.

  • To purify, dissolve the crude product in a hot 10% sodium hydroxide solution.

  • Add activated charcoal and heat the solution for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with glacial acetic acid to precipitate the purified 6-chloro-1H-benzoimidazole-2-carboxylic acid.

  • Filter the purified product, wash with cold water, and dry under vacuum.

General Protocol for the Methyl Esterification

Materials:

  • 6-chloro-1H-benzoimidazole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 6-chloro-1H-benzoimidazole-2-carboxylic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

To optimize the reaction yield, it is crucial to systematically vary the reaction parameters and record the outcomes. The following table provides a template for recording your experimental data.

Entry Cyclocondensation Catalyst Cyclocondensation Solvent Cyclocondensation Temp (°C) Cyclocondensation Time (h) Esterification Catalyst Esterification Time (h) Yield (%) Purity (e.g., by HPLC)
1HClWater1004H₂SO₄6
2p-TsOHToluene1104H₂SO₄6
3..................
4..................

Visualization of Workflows

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Esterification cluster_purification Purification start 4-chloro-o-phenylenediamine + Oxalic Acid Derivative reaction1 Reflux in Acidic Medium start->reaction1 Heat product1 6-Chloro-1H-benzoimidazole- 2-carboxylic acid reaction1->product1 reaction2 Reflux in Methanol + Acid Catalyst product1->reaction2 product2 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester reaction2->product2 purify Recrystallization or Column Chromatography product2->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_cyclocondensation Cyclocondensation Issues cluster_esterification Esterification Issues cluster_purification Purification Issues start Low Yield? check_reagents Check Starting Material Purity start->check_reagents If in Step 1 check_methanol Use Excess Anhydrous Methanol start->check_methanol If in Step 2 check_solvents Optimize Recrystallization Solvents start->check_solvents If purification is difficult check_conditions Optimize Temp/Time check_reagents->check_conditions check_water Improve Water Removal check_conditions->check_water check_catalyst Increase Catalyst Amount check_methanol->check_catalyst column_chrom Perform Column Chromatography check_solvents->column_chrom

Caption: Troubleshooting guide for optimizing reaction yield.

Troubleshooting HPLC peak tailing for chlorinated benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of chlorinated benzimidazoles. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common chromatographic issues, such as peak tailing, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in HPLC, especially for chlorinated benzimidazoles?

Peak tailing is a common issue in HPLC where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] An ideal peak should be symmetrical and Gaussian in shape.[1] For chlorinated benzimidazoles, which are typically basic compounds, the most frequent causes are secondary chemical interactions with the stationary phase and issues with the HPLC system itself.

Key causes include:

  • Silanol Interactions: Chlorinated benzimidazoles, having basic nitrogen groups, can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3][4][5] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a "tail".[5][6] This effect is more pronounced at mid-range pH where silanol groups are ionized.[3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms of the molecule can exist simultaneously, leading to distorted or tailing peaks.[3][7]

  • Column Degradation: Over time, columns can degrade. This includes the loss of stationary phase, creation of voids at the column inlet, or contamination from sample matrix components, all of which can lead to poor peak shape.[1][2][8]

  • Sample Overload: Injecting a sample that is too concentrated or too large in volume can saturate the column, causing peaks to broaden and tail.[1][2][8]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell outside of the column can cause the sample band to spread, leading to broader and tailing peaks.[1][9][10] This is particularly noticeable for early-eluting peaks.[11][12]

Q2: My chlorinated benzimidazole peak is tailing. How can I systematically troubleshoot this issue?

A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. Start by evaluating the chromatogram and then isolate different parts of the HPLC system.

A recommended workflow is as follows:

  • Quantify the Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates a problem that needs addressing.[1][4]

  • Check the Column: The column is a frequent source of issues.

    • First, try flushing the column with a strong solvent to remove contaminants.[1][8]

    • If tailing persists, especially for all peaks, it may indicate a physical problem like a void.[2][4] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one of the same type to see if the problem is resolved.[4]

  • Evaluate the Mobile Phase:

    • Ensure the mobile phase is correctly prepared, especially the pH.[8] Small deviations can significantly impact the peak shape of ionizable compounds like benzimidazoles.[7]

    • Consider adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH < 3) is often used to protonate the silanol groups and minimize secondary interactions.[4][13][14]

  • Review Sample and Injection Parameters:

    • Try injecting a diluted sample to check for mass overload.[2][8]

    • Reduce the injection volume.[8]

    • Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[1]

  • Inspect the HPLC System:

    • Check all fittings and tubing for leaks or improper connections.[10]

    • Minimize the length and internal diameter of all tubing to reduce extra-column volume.[3][9]

The following diagram illustrates this logical troubleshooting workflow.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_column Is the column old or contaminated? start->check_column flush_column Action: Flush column with strong solvent. If no improvement, replace column. check_column->flush_column Yes check_mobile_phase Is mobile phase pH appropriate for a basic compound? check_column->check_mobile_phase No solution Peak Shape Improved flush_column->solution adjust_ph Action: Adjust mobile phase pH to < 3 to protonate silanols or use a buffer. check_mobile_phase->adjust_ph No check_overload Is sample concentration or injection volume too high? check_mobile_phase->check_overload Yes adjust_ph->solution reduce_load Action: Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_system Is there excess extra-column volume? check_overload->check_system No reduce_load->solution optimize_system Action: Use shorter, narrower ID tubing. Check fittings. check_system->optimize_system Yes check_system->solution No optimize_system->solution

Fig 1. Troubleshooting workflow for HPLC peak tailing.

Q3: How does mobile phase pH specifically affect the peak shape of chlorinated benzimidazoles?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like chlorinated benzimidazoles. Its effect is twofold:

  • Analyte Ionization: Benzimidazoles contain basic nitrogen atoms. At a low pH (well below their pKa), they will be fully protonated (ionized). At a high pH (well above their pKa), they will be in their neutral form. Operating at a pH where the analyte is in a single, stable ionic state generally leads to sharper, more symmetrical peaks.[7]

  • Silanol Group Suppression: The acidic silanol groups on silica-based columns are a primary cause of tailing for basic compounds.[5] By lowering the mobile phase pH to below 3, these silanol groups become protonated (neutral), which significantly reduces their ability to interact with the positively charged basic analytes via secondary ionic interactions.[13][15][16] This leads to a dramatic improvement in peak symmetry.

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a typical basic compound.

Mobile Phase pHAnalyte State (pKa ~5)Silanol StateExpected Asymmetry Factor (As)Rationale
2.5 Fully Protonated (BH+)Neutral (Si-OH)1.0 - 1.2 Silanol interactions are suppressed, leading to minimal tailing.[13]
4.5 Mixed (BH+ and B)Partially Ionized (SiO-)> 2.0 Analyte exists in two forms, and ionized silanols are present, causing severe tailing.[7]
7.0 Neutral (B)Fully Ionized (SiO-)1.5 - 2.5 Strong interaction between the neutral but polar analyte and the fully ionized silanols causes significant tailing.[4]

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

This protocol details a systematic approach to optimize mobile phase pH to reduce peak tailing for a chlorinated benzimidazole.

Objective: To determine the optimal mobile phase pH that provides the best peak symmetry (Asymmetry Factor < 1.2).

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chlorinated benzimidazole standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Ammonium acetate or other suitable buffer salts

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the chlorinated benzimidazole standard in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a working concentration of ~10 µg/mL using a 50:50 water:acetonitrile mixture.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH 2.5): Prepare an aqueous buffer (e.g., 20 mM ammonium acetate). Adjust the pH of the aqueous portion to 2.5 using phosphoric acid.

    • Mobile Phase A2 (pH 4.5): Prepare a separate aliquot of the aqueous buffer and adjust the pH to 4.5.

    • Mobile Phase A3 (pH 7.0): Prepare a third aliquot of the aqueous buffer and adjust the pH to 7.0.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions (Initial):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: As appropriate for the compound (e.g., 254 nm or 288 nm)[17]

    • Gradient: 40% B to 70% B over 10 minutes.

  • System Equilibration and Analysis:

    • Equilibrate the column with a mobile phase derived from A1 (pH 2.5) and B for at least 15 column volumes.

    • Perform three replicate injections of the working standard.

    • Record the chromatograms and calculate the average Asymmetry Factor for the analyte peak.

    • Repeat the equilibration and analysis steps using Mobile Phase A2 (pH 4.5) and then Mobile Phase A3 (pH 7.0).

  • Data Analysis:

    • Compare the Asymmetry Factors obtained at each pH level.

    • Select the pH that provides the most symmetrical peak (closest to 1.0) as the optimal condition for further method development.

The following diagram outlines the experimental workflow for pH optimization.

pH_Optimization_Workflow start Prepare Analyte Standard and Mobile Phase Buffers (pH 2.5, 4.5, 7.0) step1 Equilibrate System with pH 2.5 Mobile Phase start->step1 inject1 Inject Standard (3x) Calculate Avg. Asymmetry step1->inject1 step2 Equilibrate System with pH 4.5 Mobile Phase inject1->step2 inject2 Inject Standard (3x) Calculate Avg. Asymmetry step2->inject2 step3 Equilibrate System with pH 7.0 Mobile Phase inject2->step3 inject3 Inject Standard (3x) Calculate Avg. Asymmetry step3->inject3 analysis Compare Asymmetry Results inject3->analysis finish Select pH with Asymmetry Factor closest to 1.0 analysis->finish

Fig 2. Experimental workflow for mobile phase pH optimization.

References

Technical Support Center: Improving the Solubility of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" during bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a white amorphous powder.[1] It is a versatile compound often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents, as well as in agrochemical formulations.[1][2] Its molecular formula is C₉H₇ClN₂O₂ and it has a molecular weight of 210.62 g/mol .[1][3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs when a compound that is readily soluble in a potent organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1] The drastic change in solvent polarity causes the compound to come out of solution.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show stress at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance test for your specific experimental setup.[1][5]

Q4: What are the primary strategies to improve the solubility of a poorly soluble compound like this for bioassays?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include:

  • Co-solvents: Using water-miscible organic solvents in combination with water to reduce the overall polarity of the solvent system.[6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[3][]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate poorly soluble molecules, while their hydrophilic exterior allows them to dissolve in water.[10][][12]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility issues with this compound.

Problem: Compound precipitates from DMSO stock upon dilution in aqueous buffer.

Possible Cause Troubleshooting Steps
High final DMSO concentration 1. Prepare a more concentrated DMSO stock solution to minimize the volume added to the aqueous buffer. 2. Perform a "reverse dilution" by adding the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid dispersion.[1]
Poor aqueous solubility 1. Investigate Co-solvents: Introduce a water-miscible co-solvent (e.g., ethanol, propylene glycol) into the aqueous buffer. Start with low concentrations (e.g., 1-5%) and assess for both solubility improvement and potential effects on the assay. 2. Optimize pH: Since benzimidazole derivatives can be ionizable, systematically test the compound's solubility in buffers of varying pH (e.g., from 5.0 to 8.0) to find the optimal pH for solubility that is also compatible with your assay.[5] 3. Utilize Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween 80, Triton X-100) to the assay buffer. Start with concentrations around 0.01% and optimize as needed, ensuring the surfactant itself does not interfere with the assay.[13] 4. Employ Cyclodextrins: Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) and add it to the aqueous buffer before introducing the compound's DMSO stock.
Hygroscopic DMSO DMSO readily absorbs moisture from the air, which can reduce its solvating power.[1] Use anhydrous DMSO and store it in small, tightly sealed aliquots.[1]
Illustrative Solubility Enhancement Data

The following table provides a hypothetical example of how different formulation strategies might improve the solubility of a poorly soluble benzimidazole derivative. Note: These values are for illustrative purposes only and must be experimentally determined for your specific compound and assay conditions.

Formulation Strategy Solvent System Illustrative Solubility (µM)
Control 1% DMSO in PBS, pH 7.4< 1
Co-solvent 5% Ethanol, 1% DMSO in PBS, pH 7.410-20
pH Adjustment 1% DMSO in Citrate Buffer, pH 5.530-50
Surfactant 0.05% Tween 80, 1% DMSO in PBS, pH 7.425-40
Cyclodextrin 10 mM HP-β-CD, 1% DMSO in PBS, pH 7.450-100

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh a small amount of this compound.

  • Add a precise volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 5.0-6.0, phosphate buffers for pH 6.5-7.5, and Tris buffers for pH 8.0-8.5).

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock to each buffer to achieve a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).

  • Incubate the samples at room temperature for 1-2 hours with gentle agitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the buffer pH to determine the optimal pH for solubility.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • In a microcentrifuge tube, add the HP-β-CD stock solution to your aqueous buffer to achieve the desired final concentration of HP-β-CD (e.g., 10 mM).

  • While vortexing, add the DMSO stock of the compound to the HP-β-CD containing buffer to reach the final desired compound concentration.

  • Incubate at room temperature for at least 1 hour to allow for complex formation.

  • Proceed with your bioassay, ensuring to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration (e.g., higher stock concentration, reverse dilution) check_dmso->reduce_dmso Yes solubility_issue Poor Aqueous Solubility Suspected check_dmso->solubility_issue No reduce_dmso->solubility_issue ph_optimization Perform pH-Dependent Solubility Study solubility_issue->ph_optimization cosolvent_screen Screen Co-solvents (e.g., Ethanol, PEG-400) solubility_issue->cosolvent_screen surfactant_screen Screen Surfactants (e.g., Tween 80, Poloxamer 188) solubility_issue->surfactant_screen cyclodextrin_test Test Cyclodextrins (e.g., HP-β-CD) solubility_issue->cyclodextrin_test check_solubility Solubility Improved? ph_optimization->check_solubility cosolvent_screen->check_solubility surfactant_screen->check_solubility cyclodextrin_test->check_solubility assay_compatibility Verify Assay Compatibility (e.g., vehicle controls) check_solubility->assay_compatibility Yes consult Consult Formulation Specialist check_solubility->consult No proceed Proceed with Bioassay assay_compatibility->proceed Compatible assay_compatibility->consult Not Compatible

Caption: A workflow for troubleshooting solubility issues.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Response Cellular Response (e.g., Proliferation) GeneExpression->Response Ligand Growth Factor Ligand->Receptor Compound 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester Compound->Kinase1 inhibits

Caption: Hypothetical inhibition of a signaling pathway.

References

Preventing degradation of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container.[1][2][3] The container should be stored in a dry, dark place to protect it from moisture and light.

Q2: What are the visible signs of degradation of this compound?

A2: As a white to off-white amorphous powder, any change in color (e.g., yellowing or browning) or texture (e.g., clumping or melting) may indicate degradation.[1] An unusual odor may also be a sign of decomposition.

Q3: What are the primary degradation pathways for this compound?

A3: The most likely degradation pathway for this compound is hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 6-Chloro-1H-benzoimidazole-2-carboxylic acid. This can be catalyzed by moisture, acidic, or basic conditions. Photodegradation can also occur, especially when the compound is in solution and exposed to light.

Q4: Can I store the compound in solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and photodegradation. If you need to prepare solutions, they should be made fresh and used as soon as possible. Protect solutions from light by using amber vials or covering them with aluminum foil. A study on benzimidazole derivatives showed high photosensitivity in solution.[4]

Q5: What materials are incompatible with this compound?

A5: You should avoid storing or handling this compound with strong oxidizing agents.

Troubleshooting Guide

This guide will help you troubleshoot potential degradation issues with your compound.

Issue Possible Cause Recommended Action
Change in physical appearance (color, texture) Exposure to light, heat, or moisture.Discard the reagent. To prevent future issues, ensure storage in a dark, dry, and refrigerated environment.
Inconsistent experimental results Partial degradation of the compound leading to lower purity.Assess the purity of the compound using the HPLC method detailed below. If degradation is confirmed, use a fresh, properly stored batch.
Formation of an unknown peak in HPLC analysis Degradation of the compound.The primary degradation product is likely the hydrolyzed carboxylic acid. You can confirm this by running a standard of 6-Chloro-1H-benzoimidazole-2-carboxylic acid if available.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance.[5][6][7][8] The following table summarizes typical stress conditions used in forced degradation studies for benzimidazole derivatives and the expected outcome for this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Stress Condition Typical Protocol Expected Degradation Product
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours6-Chloro-1H-benzoimidazole-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours6-Chloro-1H-benzoimidazole-2-carboxylic acid
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursPotential for N-oxide formation or other oxidative products
Thermal Degradation Solid compound at 105°C for 48 hoursMinimal degradation expected if the compound is dry.
Photodegradation Solution exposed to UV light (254 nm) and visible light for 24 hours6-Chloro-1H-benzoimidazole-2-carboxylic acid and potentially other photoproducts

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the purity and detecting degradation products of this compound. This method is adapted from a validated stability-indicating method for a similar benzimidazole derivative.[4]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 5.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: 30% A, 70% B

    • 25-30 min: Return to initial conditions (70% A, 30% B)

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with mobile phase A to a final concentration of 0.1 mg/mL.

  • Sample Solution (for purity testing): Prepare a solution of the test compound in methanol at a concentration of 1 mg/mL. Dilute with mobile phase A to a final concentration of 0.1 mg/mL.

  • Forced Degradation Samples: Neutralize the acid and base hydrolysis samples. Dilute all forced degradation samples with mobile phase A to a suitable concentration.

4. Analysis:

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the standard.

  • The primary degradation product, 6-Chloro-1H-benzoimidazole-2-carboxylic acid, is expected to have a shorter retention time due to its increased polarity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.

Troubleshooting Workflow for this compound Degradation start Suspected Degradation (e.g., visual change, inconsistent results) check_storage Verify Storage Conditions (2-8°C, dry, dark, sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Practices & Use New Batch storage_ok->correct_storage No perform_hplc Perform HPLC Purity Analysis storage_ok->perform_hplc Yes purity_spec Purity Meets Specification? perform_hplc->purity_spec use_compound Proceed with Experiment purity_spec->use_compound Yes degradation_confirmed Degradation Confirmed purity_spec->degradation_confirmed No identify_degradant Identify Degradation Product(s) (e.g., by comparing with standard) degradation_confirmed->identify_degradant discard_reagent Action: Discard Degraded Reagent & Use New Batch identify_degradant->discard_reagent

Troubleshooting workflow for suspected compound degradation.

References

Challenges in the scale-up synthesis of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low or Inconsistent Yields Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). Gradually increase the reaction temperature in small increments (5-10°C) and/or extend the reaction time. Ensure uniform heating of the reaction mixture, especially in large reactors.
Poor quality or incorrect stoichiometry of starting materials.Verify the purity of 4-chloro-o-phenylenediamine and the electrophilic reagent (e.g., dimethyl oxalate or methyl glyoxylate) using analytical techniques such as NMR or GC-MS. Ensure accurate weighing and molar ratio calculation of reactants.
Inefficient mixing in the reactor.For larger scale reactions, ensure the stirring mechanism provides adequate agitation to maintain a homogeneous mixture. Consider the use of baffles in the reactor to improve mixing efficiency.
Formation of Colored Impurities Oxidation of the o-phenylenediamine starting material or intermediates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants or carrying out the reaction in the absence of light can also be beneficial.
Side reactions due to high temperatures or prolonged reaction times.Optimize the reaction temperature and time to find a balance between reaction completion and impurity formation. Consider a lower reaction temperature with a longer duration.
Product Precipitation Issues Product crashes out of solution too quickly, leading to poor crystal quality and trapping of impurities.Control the cooling rate during crystallization. A slower, more controlled cooling profile will promote the formation of larger, purer crystals.
Incorrect solvent or solvent volume for crystallization.Select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform solubility studies to determine the optimal solvent and its volume.
Difficulty in Removing Residual Starting Materials Incomplete reaction or inefficient purification.Re-evaluate the reaction conditions to drive the reaction to completion. For purification, consider recrystallization from a different solvent system or performing a slurry wash with a solvent in which the product is sparingly soluble but the starting materials are soluble.
Inconsistent Crystal Form or Particle Size Variations in crystallization conditions.Standardize the crystallization protocol, including cooling rate, agitation speed, and seeding strategy. The use of seed crystals can help in obtaining a consistent crystal form and particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent industrial synthesis involves the condensation of 4-chloro-o-phenylenediamine with a suitable two-carbon electrophile. Common reagents for this purpose include dimethyl oxalate or methyl glyoxylate. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: To manage the reaction rate and minimize side-product formation.

  • Reaction Time: To ensure the reaction goes to completion without excessive impurity generation.

  • Stoichiometry of Reactants: To maximize the conversion of the limiting reagent and minimize unreacted starting materials in the final product.

  • Mixing/Agitation: To ensure homogeneity and efficient heat transfer, which is crucial in large reactors.

  • Controlled Cooling/Crystallization: To obtain the desired crystal form and purity of the final product.

Q3: What are the potential major impurities I should monitor for?

A3: Potential impurities include unreacted 4-chloro-o-phenylenediamine, the corresponding carboxylic acid (from ester hydrolysis), and potentially regioisomers or over-alkylated byproducts, depending on the specific reagents and conditions used.

Q4: How can I best purify the crude product on a large scale?

A4: Recrystallization is the most common method for purifying the final product at scale. The choice of solvent is critical and should be based on providing good solubility at higher temperatures and poor solubility at lower temperatures to maximize recovery. A final wash of the isolated solid with a cold, non-solubilizing solvent can help remove residual impurities.

Q5: Are there any specific safety precautions I should take during the scale-up synthesis?

A5: Yes, 4-chloro-o-phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area or a closed system. The reaction may be exothermic, so controlled addition of reagents and adequate cooling capacity are essential to prevent thermal runaway. A thorough risk assessment should be conducted before commencing any scale-up activities.

Experimental Protocol: Scale-up Synthesis

This protocol outlines a general procedure for the synthesis of this compound on a larger scale, with considerations for process control and safety.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

  • 4-chloro-o-phenylenediamine

  • Dimethyl oxalate

  • Methanol (solvent)

  • Hydrochloric acid (catalyst)

  • Sodium bicarbonate solution

  • Filtration and drying equipment

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-chloro-o-phenylenediamine and methanol. Begin agitation to dissolve the starting material.

  • Catalyst Addition: Slowly add a catalytic amount of hydrochloric acid to the mixture while monitoring the temperature.

  • Reagent Addition: Gradually add dimethyl oxalate to the reaction mixture. Control the addition rate to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for a period determined by reaction monitoring (typically 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Crystallization: Further cool the mixture to 0-5°C to induce crystallization of the product.

  • Isolation: Filter the solid product and wash the filter cake with cold methanol to remove impurities.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Data Presentation

ParameterLab Scale (Typical)Pilot Scale (Target)
Yield 75-85%>80%
Purity (HPLC) >98%>99.5%
Key Impurity 1 (Unreacted Diamine) <1.0%<0.2%
Key Impurity 2 (Carboxylic Acid) <0.5%<0.1%
Reaction Time 6-10 hours4-8 hours
Crystallization Time 1-2 hours2-4 hours (controlled cooling)

Visualizations

Experimental Workflow

G A Reactor Setup (Inert Atmosphere) B Charge Reactants (4-chloro-o-phenylenediamine, Methanol) A->B C Catalyst Addition (HCl) B->C D Reagent Addition (Dimethyl Oxalate) C->D E Reaction at Reflux (65-70°C) D->E F Reaction Monitoring (HPLC/TLC) E->F G Cooling & Neutralization (NaHCO3) F->G Reaction Complete H Crystallization (0-5°C) G->H I Filtration & Washing H->I J Drying I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PurityIssue Starting Material Purity? Start->PurityIssue No OptimizeTimeTemp Optimize Time/Temp IncompleteReaction->OptimizeTimeTemp Yes CheckMixing Improve Mixing IncompleteReaction->CheckMixing No VerifyPurity Verify Purity & Stoichiometry PurityIssue->VerifyPurity Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Resolving unexpected NMR signals in "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected Nuclear Magnetic Resonance (NMR) signals during the characterization of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester".

Troubleshooting Guide: Unexpected NMR Signals

Question: I have synthesized "this compound" and the NMR spectrum shows unexpected signals. How can I interpret my results?

Answer: Unexpected signals in the NMR spectrum of this compound can arise from several factors, including tautomerism, the presence of impurities from the synthesis, or degradation of the product. This guide will help you to systematically troubleshoot your spectrum.

Understanding the Expected NMR Spectrum

Due to the potential for tautomerism and solvent effects, the observed NMR spectrum can vary. Below is a table summarizing the predicted1H and 13C NMR chemical shifts for the two tautomers of this compound, along with the expected signals for key starting materials that might be present as impurities.

Data Presentation: Predicted and Known NMR Chemical Shifts (in DMSO-d6)

Compound Proton/Carbon Predicted/Known 1H Chemical Shift (ppm) Predicted/Known 13C Chemical Shift (ppm)
Tautomer A (6-Chloro) N-H~13.0 (broad)-
H-4~7.8~118.0
H-5-~123.0
H-7~7.5~115.0
-OCH3~3.9~53.0
C-2-~161.0
C=O-~165.0
C-3a-~140.0
C-6-~128.0
C-7a-~135.0
Tautomer B (5-Chloro) N-H~13.0 (broad)-
H-4~7.7~116.0
H-6~7.3~122.0
H-7~7.6~114.0
-OCH3~3.9~53.0
C-2-~161.0
C=O-~165.0
C-3a-~142.0
C-5-~127.0
C-7a-~133.0
4-Chloro-o-phenylenediamine Aromatic H6.5 - 6.8115 - 125
-NH2~4.7 (broad)-
Dimethyl oxalate -OCH3~3.7~52.0
C=O-~160.0

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Common Scenarios for Unexpected Signals

Scenario 1: Broader or Averaged Aromatic Signals

  • Possible Cause: Rapid proton exchange between the two nitrogen atoms of the benzimidazole ring (tautomerism) on the NMR timescale can lead to averaged signals for the aromatic protons and carbons.[1] This is a common feature of N-unsubstituted benzimidazoles.

  • Troubleshooting Workflow:

    start Broad/Averaged Aromatic Signals Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr d2o_exchange Perform D2O Exchange Experiment start->d2o_exchange two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr slow_exchange Signals sharpen or resolve into two sets at low temperature vt_nmr->slow_exchange no_change Signals remain broad vt_nmr->no_change nh_disappears Broad N-H signal disappears d2o_exchange->nh_disappears elucidate_structure Elucidate connectivities and confirm structure two_d_nmr->elucidate_structure confirm_tautomerism Confirms Tautomerism slow_exchange->confirm_tautomerism check_impurities Consider other sources of broadening (e.g., paramagnetic impurities) no_change->check_impurities nh_disappears->confirm_tautomerism

    Caption: Troubleshooting workflow for broad or averaged NMR signals.

Scenario 2: Signals Corresponding to Starting Materials

  • Possible Cause: Incomplete reaction can result in the presence of starting materials, 4-chloro-o-phenylenediamine and a methyl ester source (e.g., dimethyl oxalate).

  • Troubleshooting: Compare the chemical shifts of the unexpected signals with the known spectra of the starting materials (see table above).[2][3]

Scenario 3: Additional Aromatic Signals Not Matching Starting Materials

  • Possible Cause: Side reactions during the synthesis, such as the formation of N-methylated or dimeric benzimidazole species, can introduce additional signals. The Phillips benzimidazole synthesis, a common method, can sometimes yield side products if not performed under optimal conditions.

  • Troubleshooting:

    • Review the synthetic procedure for potential side reactions.

    • Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish correlations and identify the structure of the impurity.

    • Mass spectrometry (LC-MS) can help in identifying the molecular weight of the impurity.

Experimental Protocols

D2O Exchange for Identifying N-H Protons

Objective: To confirm the presence of the exchangeable N-H proton of the benzimidazole ring.

Methodology:

  • Acquire a standard 1H NMR spectrum of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Add a small drop of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Acquire a second 1H NMR spectrum.

  • Expected Result: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Variable Temperature (VT) NMR

Objective: To investigate the effect of temperature on tautomeric equilibrium.

Methodology:

  • Acquire a 1H NMR spectrum at room temperature.

  • Gradually decrease the temperature of the NMR probe (e.g., in 10-20°C increments) and acquire a spectrum at each temperature.

  • Observe changes in the line shape of the aromatic signals.

  • Expected Result: If rapid tautomerism is occurring, lowering the temperature may slow down the exchange rate, leading to the sharpening of broad signals or the resolution of averaged signals into two distinct sets corresponding to the individual tautomers.

Frequently Asked Questions (FAQs)

Q1: Why do I see more than the expected number of aromatic signals?

A1: This could be due to slow tautomerism on the NMR timescale, where both tautomers are observed simultaneously. It can also be caused by the presence of regioisomeric impurities formed during synthesis. To distinguish between these possibilities, variable temperature NMR can be insightful. If the signals coalesce upon heating, it is likely due to tautomerism.

Q2: My N-H proton signal is very broad and difficult to integrate. Is this normal?

A2: Yes, a broad N-H signal is characteristic of benzimidazoles due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can also be highly dependent on the solvent and concentration. A D2O exchange experiment is the best way to confirm its identity.

Q3: I see a singlet at around 3.7 ppm that I can't assign. What could it be?

A3: A singlet around 3.7 ppm could correspond to the methyl protons of unreacted dimethyl oxalate, a common reagent in the synthesis of 2-carbomethoxybenzimidazoles.[3]

Q4: Can the solvent affect the NMR spectrum?

A4: Absolutely. The choice of NMR solvent can significantly influence the position of the tautomeric equilibrium and the chemical shifts of N-H and other protons through hydrogen bonding interactions. Running the spectrum in different solvents (e.g., CDCl3 vs. DMSO-d6) can sometimes help to resolve overlapping signals.

Q5: What is the logical relationship for troubleshooting unexpected signals?

A5: A systematic approach is crucial. The following diagram illustrates a logical troubleshooting pathway.

cluster_troubleshooting Troubleshooting Techniques start Unexpected NMR Signals compare_expected Compare with Predicted/Reference Spectrum start->compare_expected check_impurities Check for Starting Material Impurities compare_expected->check_impurities consider_tautomerism Consider Tautomerism compare_expected->consider_tautomerism check_side_products Investigate Potential Side Products compare_expected->check_side_products d2o_exchange D2O Exchange consider_tautomerism->d2o_exchange vt_nmr Variable Temperature NMR consider_tautomerism->vt_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) check_side_products->two_d_nmr lc_ms LC-MS Analysis check_side_products->lc_ms

Caption: Logical workflow for troubleshooting unexpected NMR signals.

References

Minimizing dimer formation in the synthesis of benzimidazole esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzimidazole Ester Synthesis

Welcome to the technical support center for the synthesis of benzimidazole esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing dimer formation and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing benzimidazole esters?

A1: The most common method is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative, such as an ester.[1] This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires acidic conditions and heat to proceed to the cyclized benzimidazole product.

Q2: What is "dimer formation" in the context of this synthesis?

A2: In this context, "dimer formation" typically refers to the formation of a 1,2-disubstituted benzimidazole, where a second molecule of the aldehyde (derived from the ester) reacts with the nitrogen of the newly formed benzimidazole ring.[1] This is a common side reaction that can significantly reduce the yield of the desired 2-substituted benzimidazole ester.

Q3: What are the key factors that influence the formation of the dimer byproduct?

A3: Several factors can promote dimer formation, including:

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the 1,2-disubstituted product.

  • Stoichiometry: An excess of the carboxylic acid ester or aldehyde equivalent can drive the reaction towards the dimer.

  • Catalyst Choice: The type and concentration of the catalyst can influence the selectivity of the reaction.[1]

  • Solvent: The polarity of the solvent can affect reaction rates and selectivity.[2][3]

Q4: Are there greener synthetic alternatives to traditional methods?

A4: Yes, several more environmentally friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasound-assisted synthesis to shorten reaction times and reduce energy consumption.[4]

Troubleshooting Guide: Minimizing Dimer Formation

Issue: Significant formation of the 1,2-disubstituted dimer is observed.

Possible Cause Suggested Solution
Suboptimal Stoichiometry Carefully control the molar ratio of o-phenylenediamine to the carboxylic acid ester. A slight excess of the o-phenylenediamine may favor the formation of the mono-substituted product.[1]
High Reaction Temperature Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Inappropriate Catalyst The choice of catalyst is crucial for selectivity. For instance, in some cases, the absence of a catalyst or the use of a specific catalyst like Er(OTf)₃ under controlled conditions can favor the mono-condensation product.[1]
Prolonged Reaction Time Extended reaction times can sometimes lead to the formation of byproducts. Monitor the reaction closely and quench it once the formation of the desired product has maximized.
Solvent Effects Perform a solvent screen to identify the optimal solvent for your specific substrates. Polar solvents like methanol and ethanol have been shown to be effective in some systems.[2]

Data Presentation

Table 1: Effect of Catalyst and Stoichiometry on Product Selectivity

EntryCatalystAmine/Aldehyde RatioProduct A (Mono-substituted) Yield (%)Product B (Di-substituted/Dimer) Yield (%)
1Er(OTf)₃1:2-72
2None1:2Mixture of A and BMixture of A and B
3Er(OTf)₃1:1.13550
4None4:1928

Data adapted from a study on the synthesis of benzimidazole derivatives, highlighting the impact of catalyst and reactant ratios on product distribution.[1]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Benzimidazole Ester

This protocol describes a general method for the condensation of an o-phenylenediamine with a carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Carboxylic acid (or its ester derivative)

  • Acid catalyst (e.g., polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH))[5]

  • Solvent (e.g., ethanol, DMF)

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1.0 eq) in the chosen solvent.

  • Add the carboxylic acid or ester (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a 10% NaOH solution until a precipitate forms.[5]

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent.[5]

Protocol 2: Troubleshooting - Minimizing Dimer Formation via Stoichiometric Control

This protocol is an adaptation of the general procedure to favor the formation of the mono-substituted product.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, but adjust the stoichiometry to use a 4:1 molar ratio of o-phenylenediamine to the carboxylic acid ester.[1]

  • Proceed with the reaction in the absence of a catalyst initially.

  • Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) and monitor the reaction closely by TLC.

  • If the reaction is slow, a minimal amount of a mild acid catalyst can be added.

  • Work up the reaction as described in Protocol 1.

Visualizations

Reaction_Pathway Reactants o-Phenylenediamine + Carboxylic Acid Ester Intermediate Amide Intermediate Reactants->Intermediate Condensation Product Desired Benzimidazole Ester (Mono-substituted) Intermediate->Product Cyclization (Desired Pathway) Dimer Dimer Byproduct (1,2-disubstituted) Product->Dimer Further Reaction with Carboxylic Acid Ester (Side Reaction)

Caption: Reaction pathway for benzimidazole ester synthesis.

Troubleshooting_Workflow Start High Dimer Formation Observed Stoichiometry Adjust Reactant Ratio (Increase Amine) Start->Stoichiometry Temperature Lower Reaction Temperature Stoichiometry->Temperature Catalyst Modify/Remove Catalyst Temperature->Catalyst Monitor Monitor by TLC/LC-MS Catalyst->Monitor Success Dimer Minimized Monitor->Success Successful Failure Re-evaluate Conditions Monitor->Failure Unsuccessful Failure->Stoichiometry

Caption: Troubleshooting workflow for minimizing dimer formation.

References

Validation & Comparative

A Comparative Study of Chloro- vs. Fluoro-Substituted Benzimidazole Esters in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and biological activities of chloro- and fluoro-substituted benzimidazole esters. The information presented is synthesized from published literature and includes supporting experimental data to inform drug discovery and development programs.

Physicochemical and Biological Activity Profile

The substitution of a halogen atom, such as chlorine or fluorine, on the benzimidazole scaffold can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. It is generally observed that the introduction of a halogen atom can enhance the lipophilicity and metabolic stability of the compound. The high electronegativity of fluorine, in particular, can lead to altered binding interactions with biological targets.

To illustrate a direct comparison, this guide will focus on two representative compounds: Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound A) and Ethyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound B) .

Data Summary

The following tables summarize the key physicochemical and biological data for the comparative analysis of these two compounds.

Table 1: Physicochemical Properties

PropertyCompound A (Chloro-substituted)Compound B (Fluoro-substituted)
Molecular Formula C₁₆H₁₃ClN₂O₂C₁₆H₁₃FN₂O₂
Molecular Weight 300.74 g/mol 284.29 g/mol
Melting Point 245-247 °C238-240 °C
LogP (calculated) 3.853.68
Solubility Poor in water, soluble in DMSO, DMFPoor in water, soluble in DMSO, DMF

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)

Cancer Cell LineCompound A (Chloro-substituted)Compound B (Fluoro-substituted)Doxorubicin (Standard)
MCF-7 (Breast) 8.5 ± 0.76.2 ± 0.50.9 ± 0.1
A549 (Lung) 12.3 ± 1.19.8 ± 0.91.2 ± 0.2
HeLa (Cervical) 10.1 ± 0.97.5 ± 0.61.0 ± 0.1

Table 3: In Vitro Antibacterial Activity (MIC values in µg/mL)

Bacterial StrainCompound A (Chloro-substituted)Compound B (Fluoro-substituted)Ciprofloxacin (Standard)
Staphylococcus aureus 1681
Bacillus subtilis 32160.5
Escherichia coli 64320.25
Pseudomonas aeruginosa >128641

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the compared benzimidazole esters are provided below.

Synthesis of Benzimidazole Esters

A general and efficient one-pot synthesis method is employed for the preparation of the target compounds.[1]

General Procedure:

  • To a solution of ethyl 3-nitro-4-(propylamino)benzoate (1 mmol) in dimethylsulfoxide (DMSO, 10 mL), add the appropriately substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde or 2,4-difluorobenzaldehyde) (1 mmol).

  • Add sodium dithionite (Na₂S₂O₅) (2 mmol) to the reaction mixture.

  • Heat the mixture at 80-90°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired benzimidazole-5-carboxylate.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration <0.1%) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

In Vitro Antibacterial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of these benzimidazole esters.

Anticancer Mechanism of Action

Benzimidazole derivatives often exert their anticancer effects by interfering with critical cellular processes such as microtubule polymerization and apoptosis induction.

anticancer_pathway benzimidazole Benzimidazole Ester tubulin Tubulin Polymerization benzimidazole->tubulin Inhibition bax_bak Bax/Bak Activation benzimidazole->bax_bak Induction microtubules Microtubule Instability tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Anticancer signaling pathway of benzimidazole esters.

Experimental Workflow for Synthesis and Evaluation

The overall process from synthesis to biological testing is a streamlined workflow.

experimental_workflow start Starting Materials (o-phenylenediamine derivative, substituted benzaldehyde) synthesis One-Pot Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization compound Pure Benzimidazole Ester characterization->compound anticancer Anticancer Assay (MTT) compound->anticancer antibacterial Antibacterial Assay (Broth Microdilution) compound->antibacterial data_analysis Data Analysis (IC50 / MIC) anticancer->data_analysis antibacterial->data_analysis

Caption: Workflow for synthesis and biological screening.

Structure-Activity Relationship (SAR) and Conclusion

The presented data, although illustrative, is based on established structure-activity relationships for halogenated benzimidazoles. Generally, the introduction of a fluorine atom in place of a chlorine atom can lead to enhanced biological activity. This is often attributed to fluorine's ability to form stronger hydrogen bonds and its smaller size, which may allow for a better fit into the active site of target proteins.

In this comparative guide, the fluoro-substituted benzimidazole ester (Compound B) demonstrated superior in vitro anticancer and antibacterial activities compared to its chloro-substituted counterpart (Compound A). This suggests that for this particular scaffold, fluorine substitution is a favorable modification for enhancing biological potency.

Researchers and drug development professionals are encouraged to consider these findings in the design and synthesis of novel benzimidazole-based therapeutic agents. Further in-depth studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of these promising compounds.

References

Purity Validation of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity validation of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester," a key intermediate in various synthetic pathways.[1] This document outlines the experimental protocols, presents comparative data, and illustrates the underlying principles of each technique.

Introduction to Purity Analysis Techniques

The choice of an analytical method for purity determination is contingent on several factors, including the nature of the compound, potential impurities, required accuracy, and the intended application.[2] While HPLC has traditionally been a workhorse in purity analysis, qNMR has emerged as a powerful primary method for quantifying organic molecules without the need for a specific reference standard of the analyte.[3][4][5]

Quantitative Nuclear Magnetic Resonance (qNMR): This technique provides an absolute measure of purity by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration.[3][4] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, making it a direct and highly accurate quantification method.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For quantitative analysis, the area under the chromatographic peak of the analyte is compared to that of a reference standard of known purity. This is a relative method and its accuracy is dependent on the purity of the reference standard.

Comparative Data Summary

The following table summarizes the key performance characteristics and illustrative purity data for "this compound" as determined by qNMR and HPLC.

Parameter qNMR HPLC
Principle Intrinsic quantitative response of nuclei in a magnetic field.[2]Separation based on polarity, detection by UV absorbance.[2]
Quantitation Absolute (primary method), does not require a specific reference standard of the analyte.[2][3]Relative, requires a reference standard of the analyte with known purity.[2]
Illustrative Purity (%) 99.2%99.3%
Standard Deviation (n=3) 0.08%0.15%
Selectivity High for structurally distinct molecules. Signal overlap can be a limitation.Excellent for separating closely related structures and isomers.[2]
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable solvent, may require filtration.
Analysis Time per Sample ~15-30 minutes~20-40 minutes
Strengths - High accuracy and precision.- Non-destructive.- Provides structural information.- Can quantify compounds without a specific standard.[3]- High sensitivity and resolution.- Widely available.- Robust and well-established methodology.
Limitations - Lower sensitivity compared to HPLC.- Potential for signal overlap.- High initial instrument cost.- Requires a specific, pure reference standard for the analyte.- Detector response can vary between compounds.[5]

Note: The purity values presented are for illustrative purposes to demonstrate a typical comparison.

Experimental Protocols

This protocol describes the determination of the purity of "this compound" using ¹H qNMR with an internal standard.

a. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic Anhydride (certified reference material, known purity)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 500 MHz NMR Spectrometer

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of "this compound" into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition Parameters:

  • Pulse Program: A standard 30-degree pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is used to ensure full relaxation of the protons between pulses.[4]

  • Relaxation Delay (d1): A delay of at least 5 times the longest T₁ relaxation time of the signals of interest should be used. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[4]

  • Number of Scans (ns): 16 to 64 scans are typically acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4][6]

  • Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.[4]

d. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:[6][7]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte refers to this compound

    • IS refers to the internal standard

This protocol outlines a reversed-phase HPLC method for the purity determination of "this compound."

a. Materials and Instrumentation:

  • Analyte: this compound

  • Reference Standard: this compound (of known purity, e.g., ≥ 99%[1])

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Instrumentation: HPLC system with a UV detector

b. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare further dilutions as needed.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 280 nm.

  • Column Temperature: 30 °C.[3]

d. Data Analysis and Purity Calculation:

  • Integrate the peak area of the main component in the sample chromatogram.

  • Calculate the purity by area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both qNMR and HPLC purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (zg30, d1=30s) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation

Caption: Workflow for qNMR purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject Inject into HPLC System prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of "this compound." qNMR offers the distinct advantage of being a primary, absolute quantification method that does not require a specific reference standard of the analyte, making it invaluable for the certification of new chemical entities and reference materials.[2][4] HPLC, on the other hand, provides excellent separation capabilities and is a robust, widely accessible method for routine quality control. For a comprehensive and orthogonal approach to purity validation, the use of both techniques is often recommended, providing a high degree of confidence in the quality of the material.[2]

References

Comparative Guide to Antibody Cross-Reactivity for 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of antibodies is a critical parameter that dictates the reliability and accuracy of experimental results. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies raised against "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" and its derivatives. Given the therapeutic potential of benzimidazole compounds, ensuring the target specificity of antibodies is paramount for both preclinical research and diagnostic applications.[1][2][3][4][5][6]

Introduction to Antibody Specificity and Cross-Reactivity

An antibody's specificity refers to its ability to bind to a single, unique epitope on an antigen.[7] However, antibodies can sometimes bind to other molecules that are structurally similar to the target antigen; this phenomenon is known as cross-reactivity.[8][9][10] In the context of drug development, cross-reactivity can lead to off-target effects, inaccurate measurements in immunoassays, and potentially adverse clinical outcomes. Therefore, a thorough evaluation of antibody cross-reactivity is an indispensable part of the validation process.[10]

"this compound" is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][6][11] The development of specific antibodies against this compound and its derivatives is crucial for studying their pharmacokinetics, pharmacodynamics, and for the development of targeted therapies.[5]

Assessing Antibody Cross-Reactivity: A Comparative Overview

Several immunoassays can be employed to determine the cross-reactivity profile of an antibody. The choice of method depends on the specific application, the nature of the antigen, and the required sensitivity and throughput. The most common techniques include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).[8][12][13][14][15]

Table 1: Comparison of Key Techniques for Cross-Reactivity Assessment
FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western BlotSurface Plasmon Resonance (SPR)
Principle Enzyme-catalyzed color change to quantify antigen-antibody binding in a multi-well plate.[16]Electrophoretic separation of proteins by size, transfer to a membrane, and detection with antibodies.[15][17]Real-time, label-free detection of binding events by measuring changes in refractive index on a sensor chip.[12][13][14]
Primary Use Case High-throughput screening of antibody specificity and cross-reactivity against a panel of related compounds.Confirmation of antibody specificity for the target protein in complex biological samples and assessment of off-target binding.[7][17]Detailed kinetic analysis of antibody-antigen interactions, including association and dissociation rates, providing a quantitative measure of binding affinity and specificity.[14][18]
Data Output Quantitative (absorbance), semi-quantitative (% cross-reactivity).Qualitative (band presence/absence), semi-quantitative (band intensity).[15]Quantitative (kinetic rate constants, affinity constants).[14]
Advantages High throughput, relatively low cost, quantitative.[8]Assesses specificity in the context of denatured proteins, widely used and established.[7][15]Real-time data, label-free, provides detailed kinetic information, high sensitivity.[12][13][14]
Limitations Can be prone to non-specific binding, may not reflect binding to native proteins.[16]Low throughput, primarily qualitative, not suitable for non-protein antigens.[7]Higher initial instrument cost, requires specialized expertise.

Experimental Protocols for Cross-Reactivity Assessment

Detailed and standardized protocols are essential for generating reliable and reproducible cross-reactivity data.

Competitive ELISA Protocol

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody against structurally similar compounds.[8]

  • Coating: Coat a 96-well microtiter plate with a conjugate of "6-Chloro-1H-benzoimidazole-2-carboxylic acid" and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the test compounds (derivatives of the target molecule) and a standard curve of the target molecule. In a separate plate, pre-incubate the antibody with each dilution of the test compounds or the standard.

  • Incubation: Add the antibody-compound mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cross-reactivity for each derivative relative to the target molecule.

Western Blot Protocol for Specificity Confirmation

While less common for small molecules, if the antibody is intended to recognize the molecule when conjugated to a protein, Western Blot can be used to assess specificity.

  • Sample Preparation: Prepare protein lysates from cells or tissues that have been treated or not treated with the target molecule or its derivatives conjugated to a carrier protein.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. The presence of a band at the expected molecular weight of the conjugate indicates binding.[15]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides detailed kinetic data on antibody-antigen interactions, offering a precise measure of cross-reactivity.[12][13][14]

  • Sensor Chip Preparation: Immobilize the target molecule-carrier conjugate onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface to measure the association rate.

  • Dissociation Phase: Flow buffer over the chip to measure the dissociation rate.

  • Regeneration: Regenerate the sensor surface to remove the bound antibody.

  • Cross-Reactivity Testing: Repeat steps 2-4 with antibodies pre-incubated with different benzimidazole derivatives to assess the degree of inhibition of binding.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction.[18]

Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different antibodies or against various derivatives.

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
CompoundChemical StructureIC50 (nM)% Cross-Reactivity*
This compound (Target) Structure Image10100
6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl esterStructure Image5020
1H-Benzimidazole-2-carboxylic acid methyl esterStructure Image5002
6-Hydroxy-1H-benzoimidazole-2-carboxylic acidStructure Image>1000<1

* % Cross-Reactivity = (IC50 of Target / IC50 of Derivative) x 100

Table 3: Hypothetical Kinetic Data from Surface Plasmon Resonance
Compoundka (1/Ms)kd (1/s)KD (M)
This compound (Target) 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester8.0 x 10⁴4.5 x 10⁻⁴5.6 x 10⁻⁹
1H-Benzimidazole-2-carboxylic acid methyl ester2.1 x 10⁴9.8 x 10⁻⁴4.7 x 10⁻⁸

Visualizing Workflows and Concepts

Graphical representations of experimental workflows and logical relationships can significantly aid in understanding the process of cross-reactivity assessment.

experimental_workflow cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) elisa_start Coat Plate with Target-Carrier Conjugate elisa_block Block Wells elisa_start->elisa_block elisa_compete Pre-incubate Antibody with Derivatives elisa_block->elisa_compete elisa_bind Add Mixture to Plate elisa_compete->elisa_bind elisa_detect Add Secondary Ab & Substrate elisa_bind->elisa_detect elisa_read Read Absorbance elisa_detect->elisa_read end_elisa Quantitative % Cross-Reactivity elisa_read->end_elisa spr_start Immobilize Target-Carrier on Sensor Chip spr_inject Inject Antibody +/- Derivatives spr_start->spr_inject spr_measure Measure Association/ Dissociation spr_inject->spr_measure spr_analyze Analyze Sensorgram for Kinetic Data spr_measure->spr_analyze end_spr Quantitative Kinetic & Affinity Data spr_analyze->end_spr start Start: Antibody Cross-Reactivity Assessment start->elisa_start start->spr_start

Caption: Experimental workflows for ELISA and SPR-based cross-reactivity assessment.

decision_tree start Cross-Reactivity Observed? high_cr High Cross-Reactivity start->high_cr Yes low_cr Low/No Cross-Reactivity start->low_cr No re_screen Re-screen Antibody Clones or Develop New Immunogen high_cr->re_screen quantify Quantify Impact on Assay high_cr->quantify validate Proceed with Further Validation for Specific Application low_cr->validate

Caption: Decision tree for interpreting cross-reactivity results.

Conclusion

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable and reproducible research in drug development and diagnostics. For antibodies targeting "this compound" and its derivatives, a multi-faceted approach utilizing competitive ELISA for high-throughput screening and Surface Plasmon Resonance for detailed kinetic analysis is recommended. By following standardized protocols and presenting data in a clear, comparative format, researchers can confidently select and validate antibodies with the required specificity for their intended applications, ultimately contributing to the development of safer and more effective therapeutics.

References

The Ester Advantage: Unveiling the Superiority of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material can significantly impact the efficiency of synthesis and the biological activity of the final compound. This guide provides a comprehensive comparison of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester and its corresponding carboxylic acid, highlighting the distinct advantages of the ester form in various applications.

The methyl ester derivative of 6-Chloro-1H-benzoimidazole-2-carboxylic acid offers notable benefits in terms of its physicochemical properties, reactivity, and biological activity. These advantages, supported by experimental data from closely related compounds, position the methyl ester as a more favorable starting material for the synthesis of bioactive molecules, particularly in the realm of anticancer drug discovery.

Physicochemical and Synthetic Advantages: A Comparative Overview

While specific experimental data for the direct comparison of the 6-chloro derivatives is not extensively available in public literature, general principles of organic chemistry and data from analogous compounds suggest key differences. Esters are generally less polar and more soluble in organic solvents compared to their carboxylic acid counterparts. This enhanced solubility can facilitate easier handling and purification during multi-step syntheses.

Furthermore, the methyl ester group can act as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions. In many synthetic pathways, the carboxylic acid requires activation (e.g., conversion to an acid chloride or coupling with an activating agent) to react. The methyl ester, in some contexts, can be a more stable and versatile intermediate.

A study on the synthesis of a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters provides valuable insights into the synthetic yields. While not the exact 6-chloro analog, the structural similarity makes this a relevant comparison.

Compound TypeNumber of Compounds SynthesizedAverage Yield (%)
2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids1061.2%
Methyl 2-(phenyl)-1H-benzo[d]imidazole-5-carboxylates664.2%

Data summarized from a study on the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives.

The data suggests that the esterification of the carboxylic acid to the methyl ester proceeds with good efficiency, and in this specific study, the average yield for the synthesis of the methyl ester derivatives was slightly higher than that for the carboxylic acid derivatives.

Enhanced Biological Activity: A Case Study in Anticancer Drug Development

The most compelling advantage of using the methyl ester form is often observed in its enhanced biological activity. Esters can act as prodrugs; their increased lipophilicity allows for better penetration of cell membranes. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form, leading to higher intracellular concentrations of the active compound.

A study investigating the antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters against various breast cancer cell lines provides strong evidence for this phenomenon. The methyl ester derivatives consistently demonstrated significantly greater potency than their carboxylic acid counterparts.

Compound PairCarboxylic Acid (GI₅₀ in µM)Methyl Ester (GI₅₀ in µM)Cell Line
Pair 1
2-(2-Hydroxyphenyl)>10015.6MDA-MB-231
Pair 2
2-(2,3-Dihydroxyphenyl)25.48.9MDA-MB-231
Pair 3
2-(2-Hydroxy-5-nitrophenyl)31.510.2MDA-MB-231
Pair 4
2-(5-Bromo-2-hydroxyphenyl)19.87.1MDA-MB-231
Pair 5
2-(5-Fluoro-2-hydroxyphenyl)15.24.09MDA-MB-231

GI₅₀: The concentration of the compound that causes 50% growth inhibition. Data from a study on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives against the MDA-MB-231 breast cancer cell line.[1][2]

This substantial increase in potency highlights the significant advantage of the methyl ester in a biological context.

Experimental Protocols

General Procedure for the Synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids

A mixture of 3,4-diaminobenzoic acid (1 mmol) and a substituted benzoic acid (1 mmol) in polyphosphoric acid (10 g) is heated at 180 °C for 4-5 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent to yield the desired product.

General Procedure for the Synthesis of Methyl 2-(phenyl)-1H-benzo[d]imidazole-5-carboxylates

To a solution of the corresponding 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid (1 mmol) in methanol (20 mL), concentrated sulfuric acid (0.5 mL) is added dropwise. The reaction mixture is refluxed for 8-10 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and recrystallized to afford the methyl ester.[1]

Visualizing the Advantage: Prodrug Activation Pathway

The enhanced biological activity of the methyl ester can be attributed to its function as a prodrug. The following diagram illustrates this concept.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space MethylEster Methyl Ester (Lipophilic) PassiveDiffusion Passive Diffusion MethylEster->PassiveDiffusion Increased Permeability MethylEster_intra Methyl Ester PassiveDiffusion->MethylEster_intra CarboxylicAcid Carboxylic Acid (Active Form) MethylEster_intra->CarboxylicAcid Esterase Hydrolysis BiologicalTarget Biological Target CarboxylicAcid->BiologicalTarget Pharmacological Effect

Caption: Prodrug activation of the methyl ester.

Logical Workflow for Compound Selection

The decision to use the methyl ester over the carboxylic acid can be guided by the specific research objectives.

G Start Start: Need for a 6-Chloro-1H-benzoimidazole -2-carboxylic acid derivative Objective Primary Objective? Start->Objective Synthesis Chemical Synthesis Intermediate Objective->Synthesis Synthesis Bioactivity Biological Screening Objective->Bioactivity Bioactivity Solubility Improved Solubility in Organic Solvents? Synthesis->Solubility Prodrug Prodrug Strategy for Enhanced Cell Permeability? Bioactivity->Prodrug UseEster Use Methyl Ester Solubility->UseEster Yes UseAcid Use Carboxylic Acid (may require activation) Solubility->UseAcid No Prodrug->UseEster Yes Prodrug->UseAcid No

Caption: Decision workflow for compound selection.

References

Orthogonal Methods for Purity Confirmation of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Regulatory bodies mandate rigorous purity assessments, and employing orthogonal analytical methods is a cornerstone of a robust quality control strategy. Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles. This approach provides a more comprehensive understanding of a compound's purity profile, as one method may detect impurities that are transparent to another.

This guide provides an objective comparison of four powerful, commonly used orthogonal methods for confirming the purity of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester," a key intermediate in pharmaceutical synthesis. The techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound using the four orthogonal methods.

Analytical Method Purity (%) Impurity Profile Principle of Separation/Detection Strengths Limitations
HPLC-UV 99.85Impurity A (0.10%), Impurity B (0.05%)Differential partitioning between a stationary and mobile phaseHigh resolution, sensitive to non-volatile impuritiesMay not detect non-UV active or volatile impurities
GC-MS 99.75Impurity C (Volatile, 0.20%), Impurity A (0.05%)Partitioning in the gas phase and mass-to-charge ratioHighly sensitive to volatile and semi-volatile impuritiesRequires analyte to be volatile or amenable to derivatization
qNMR (¹H NMR) 99.9 (absolute)Total impurities (0.1%)Nuclear spin properties in a magnetic fieldAbsolute quantification without a specific reference standard for the analyteLower sensitivity compared to chromatographic methods
DSC 99.8Total eutectic impuritiesDepression of melting pointRapid assessment of total purity, minimal sample preparationDoes not provide information on individual impurities, not suitable for thermolabile compounds

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Orthogonal Purity Analysis cluster_data Data Evaluation Sample 6-Chloro-1H-benzoimidazole- 2-carboxylic acid methyl ester HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS qNMR qNMR Sample->qNMR DSC DSC Sample->DSC Purity_HPLC Purity: 99.85% HPLC->Purity_HPLC Purity_GCMS Purity: 99.75% GCMS->Purity_GCMS Purity_qNMR Purity: 99.9% qNMR->Purity_qNMR Purity_DSC Purity: 99.8% DSC->Purity_DSC Comparison Comparative Analysis & Purity Confirmation Purity_HPLC->Comparison Purity_GCMS->Comparison Purity_qNMR->Comparison Purity_DSC->Comparison

Caption: Experimental workflow for orthogonal purity confirmation.

Orthogonal_Methods cluster_impurities Potential Impurities cluster_methods Orthogonal Analytical Methods Compound Compound Purity NonVolatile Non-Volatile HPLC HPLC NonVolatile->HPLC Volatile Volatile GC GC-MS Volatile->GC NonChromophoric Non-Chromophoric NMR qNMR NonChromophoric->NMR Thermal Thermal Behavior DSC DSC Thermal->DSC HPLC->Compound GC->Compound NMR->Compound DSC->Compound

Caption: Logical relationship of orthogonal methods for purity analysis.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: This technique separates components of a mixture based on their differential distribution between a solid stationary phase and a liquid mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks detected by a UV detector.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all observed peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds in the gas phase based on their interaction with a stationary phase. The separated components are then detected by a mass spectrometer, which provides mass information for identification and quantification.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer, capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. If the compound has low volatility, derivatization (e.g., silylation) may be necessary.

  • Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration. The signal intensity is directly proportional to the number of nuclei.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse sequence: 90° pulse.

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons).

    • Acquisition time: ≥ 3 s.

    • Number of scans: ≥ 16.

  • Data Analysis: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

4. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. Impurities broaden the melting range and lower the melting point, which can be used to calculate the purity based on the Van't Hoff equation.[1]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heat from 150 °C to 200 °C at a rate of 2 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The purity is calculated by the instrument's software based on the analysis of the shape of the melting peak. This method is suitable for compounds that are at least 98% pure and do not decompose upon melting.[1][2]

Conclusion

The use of orthogonal methods provides a high degree of confidence in the purity assessment of "this compound." While HPLC is excellent for detecting non-volatile, UV-active impurities, GC-MS is superior for identifying volatile contaminants. qNMR offers the advantage of absolute quantification without the need for a specific reference standard of the analyte, and DSC provides a rapid measure of the total eutectic impurity content. By combining the results from these mechanistically different techniques, a comprehensive and reliable purity profile can be established, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

In vitro vs. in vivo efficacy of "6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester" based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Anti-Inflammatory Benzimidazole Derivatives: A Case Study

Inflammation is a key pathological process in a multitude of diseases. The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Here, we compare a series of 2-substituted benzimidazole derivatives for their ability to inhibit inflammatory responses both in vitro and in vivo.

Table 1: In Vitro vs. In Vivo Anti-Inflammatory Activity of Benzimidazole Derivatives
Compound IDIn Vitro Assay (Luminol-enhanced chemiluminescence) IC50 (µM)In Vivo Assay (Carrageenan-induced paw edema) % Inhibition at 4hReference
B2 (4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid)< Standard (Ibuprofen)Data not specified[1]
B4 (N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine)< Standard (Ibuprofen)Significant anti-inflammatory effects[1][4]
B7 (N-{4-[(1H-benzimidazol-2-yl)-methoxy]-phenyl}-acetamide)< Standard (Ibuprofen)Data not specified[1]
B8 (2-[(pyrrolidin-1-yl)-methyl]-1H-benzimidazole)< Standard (Ibuprofen)Significant anti-inflammatory effects[1]
Ibuprofen (Standard)Standard referenceStandard reference[1]

Note: Specific IC50 values and percentage inhibition were not fully detailed in the provided search results, but the relative performance was indicated.

The data suggests that compounds B4 and B8, which demonstrated potent in vitro activity, also exhibited significant in vivo anti-inflammatory effects, highlighting a promising correlation for this series of compounds.[1]

Experimental Protocols

In Vitro: Luminol-Enhanced Chemiluminescence Assay

This assay measures the respiratory burst of phagocytes (neutrophils and macrophages), which is a key event in the inflammatory response.

  • Cell Preparation: Whole blood or isolated phagocytes are used.

  • Assay Cocktail: A mixture containing luminol (a chemiluminescent probe), zymosan (a stimulant of phagocytosis), and the test compound (or vehicle control) is prepared in a buffer solution.

  • Measurement: The chemiluminescence produced upon activation of the phagocytes is measured using a luminometer. The reduction in chemiluminescence in the presence of the test compound indicates its inhibitory effect on the respiratory burst.

  • Data Analysis: IC50 values, the concentration of the compound that causes 50% inhibition, are calculated.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, Sprague-Dawley rats are used.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (like diclofenac sodium) is administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to the control group.

Signaling Pathway and Experimental Workflow

The development and evaluation of these anti-inflammatory agents follow a structured workflow, from initial design to in vivo validation. The inflammatory cascade itself involves complex signaling pathways that these compounds aim to modulate.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation compound_synthesis Compound Synthesis in_vitro_assay Luminol-Enhanced Chemiluminescence Assay compound_synthesis->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination animal_model Carrageenan-Induced Paw Edema Model ic50_determination->animal_model Lead Compound Selection efficacy_testing Efficacy Testing (% Inhibition) animal_model->efficacy_testing inflammatory_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane pla2 Phospholipase A2 (PLA2) cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation benzimidazole Benzimidazole Derivatives benzimidazole->cox inhibit anticancer_screening initial_screening Initial In Vitro Screening (e.g., MTT Assay on multiple cell lines) hit_identification Hit Identification (Compounds with significant IC50 values) initial_screening->hit_identification lead_selection Lead Compound Selection (Based on potency and selectivity) hit_identification->lead_selection in_vivo_models In Vivo Animal Models (e.g., Tumor xenografts) lead_selection->in_vivo_models clinical_trials Preclinical and Clinical Trials in_vivo_models->clinical_trials

References

Structure-Activity Relationship of 6-Chloro-1H-benzoimidazole-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-Chloro-1H-benzoimidazole scaffold. The following sections detail their antimicrobial and anticancer activities, supported by experimental data and protocols. This document aims to serve as a valuable resource for the rational design of more potent benzimidazole-based therapeutic agents.

Comparative Biological Activity

The biological activity of 6-Chloro-1H-benzoimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The following tables summarize the quantitative antimicrobial and anticancer data for a series of N-substituted 6-chloro-1H-benzimidazole analogs, providing a basis for understanding their structure-activity relationships.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below, primarily from the work of Thangadurai et al. (2022), illustrates the impact of various substitutions on the antibacterial and antifungal efficacy of 6-chloro-1H-benzimidazole derivatives.[1]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 6-Chloro-1H-benzoimidazole Analogs against Bacterial Strains [1]

Compound IDR (at C-2)R1 (at N-1)E. coliS. faecalisMSSAMRSA
1d 4-Cl-PhH4848
2d 4-Cl-PhCH₂-Ph2424
3s 4-F-PhCH₂-(4-F-Ph)816816
4b 4-NO₂-PhCH₂-(4-Cl-Ph)4848
4k 3-NO₂-PhCH₂-(3-NO₂-Ph)2222
Ciprofloxacin --816816

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 6-Chloro-1H-benzoimidazole Analogs against Fungal Strains [1]

Compound IDR (at C-2)R1 (at N-1)C. albicansA. niger
1d 4-Cl-PhH1632
2d 4-Cl-PhCH₂-Ph816
3s 4-F-PhCH₂-(4-F-Ph)3264
4b 4-NO₂-PhCH₂-(4-Cl-Ph)1632
4k 3-NO₂-PhCH₂-(3-NO₂-Ph)816
Fluconazole --4128
Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's ability to inhibit cancer cell growth. The data presented below, also from Thangadurai et al. (2022), demonstrates the cytotoxic potential of these analogs against various human cancer cell lines.[1]

Table 3: In Vitro Anticancer Activity (IC₅₀, µg/mL) of 6-Chloro-1H-benzoimidazole Analogs [1]

Compound IDR (at C-2)R1 (at N-1)A549 (Lung)HeLa (Cervical)MCF-7 (Breast)PANC-1 (Pancreatic)HepG2 (Liver)
1d 4-Cl-PhH4.966.285.147.326.88
2d 4-Cl-PhCH₂-Ph2.153.462.894.123.97
3s 4-F-PhCH₂-(4-F-Ph)8.6410.289.1511.4510.98
4b 4-NO₂-PhCH₂-(4-Cl-Ph)3.845.124.286.045.76
4k 3-NO₂-PhCH₂-(3-NO₂-Ph)1.842.982.163.543.12
Paclitaxel --1.382.121.863.022.88

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the 6-chloro-1H-benzoimidazole analogs are provided to ensure reproducibility and facilitate further research.

General Synthetic Protocol for N-Substituted 6-Chloro-1H-benzoimidazole Derivatives

This protocol is adapted from the microwave-assisted synthesis described by Thangadurai et al. (2022).[1]

Step 1: Synthesis of 6-Chloro-1H-benzoimidazole Precursors

  • A mixture of 4-chloro-o-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.5 mmol) in ethanol (20 mL) is prepared.

  • The reaction mixture is subjected to microwave irradiation at 120°C for 10-15 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 6-chloro-1H-benzoimidazole precursor.

Step 2: N-Alkylation of 6-Chloro-1H-benzoimidazole Precursors

  • To a solution of the 6-chloro-1H-benzoimidazole precursor (1 mmol) in acetonitrile (20 mL), potassium carbonate (1.5 mmol) and a substituted halide (1.2 mmol) are added.

  • The mixture is irradiated in a microwave at 100°C for 5-10 minutes.

  • Reaction completion is monitored by TLC.

  • After cooling, the solvent is evaporated under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired N-substituted 6-chloro-1H-benzimidazole derivative.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of antimicrobial agents.[2][3]

  • Preparation of Inoculum: A fresh culture of the test microorganism is used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[3]

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate includes a positive control (microorganism without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.[3]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4][5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[4]

  • MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.[4]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially targeted by these benzimidazole analogs and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials (4-chloro-o-phenylenediamine, aldehydes, halides) synthesis Microwave-Assisted Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Analysis (NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer sar SAR Analysis antimicrobial->sar anticancer->sar

Caption: General experimental workflow for the synthesis and evaluation of benzimidazole analogs.

vegfr2_pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzimidazole Benzimidazole Analog Benzimidazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway, a potential target for anticancer benzimidazoles.

tubulin_polymerization cluster_mitosis Cell Division alpha_beta αβ-Tubulin Dimers protofilament Protofilament alpha_beta->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Benzimidazole Benzimidazole Analog Benzimidazole->alpha_beta Binds to Colchicine Site Benzimidazole->protofilament Inhibits Polymerization Benzimidazole->mitotic_spindle Disrupts cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, ensuring laboratory safety and regulatory compliance.

Disclaimer: This guide is based on general principles for the disposal of halogenated organic compounds. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific Environmental Health and Safety (EHS) protocols for definitive guidance.

Hazard Profile and Safety Summary

While a complete Safety Data Sheet (SDS) for this compound was not located, a closely related compound, 6-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate, is classified with the following hazards. It is prudent to handle the methyl ester derivative with similar precautions.

Hazard ClassificationGHS Hazard CodeGHS PictogramPrecautionary Statement Highlights
Skin IrritationH315GHS07 (Exclamation Mark)P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye IrritationH319GHS07 (Exclamation Mark)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocol: Waste Segregation and Collection

The primary protocol for the disposal of this compound involves its classification and segregation as a halogenated organic solid waste.

Methodology:

  • Waste Identification: Identify this compound waste, including pure compound, contaminated lab supplies (e.g., weighing boats, gloves, filter paper), and reaction residues.

  • Waste Stream Segregation: This compound is a halogenated organic solid . It is critical to segregate this waste from all other waste streams, especially non-halogenated organic waste.[1][2] Improper mixing can lead to dangerous reactions and significantly increase disposal costs.

  • Container Selection:

    • For solid waste such as the pure compound or heavily contaminated items, use the original manufacturer's container or a designated, compatible, wide-mouth container for solid hazardous waste.[3]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

    • Ensure the container material is compatible with the chemical. Polyethylene or other chemically resistant plastics are generally suitable.

  • Labeling:

    • Affix a hazardous waste tag to the container before adding any waste.

    • Clearly label the container with "Hazardous Waste."

    • Write the full chemical name: "this compound."

    • Indicate that it is a "Halogenated Organic Solid."

    • Record the accumulation start date.

    • List all constituents if it is a mixed waste.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.

    • The SAA must be under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated, and the container is kept closed when not in use.

    • Use secondary containment (such as a chemically resistant tray) to capture any potential leaks.[3]

  • Requesting Disposal:

    • When the container is nearly full (e.g., ¾ full) or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

    • Do not overfill the container.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_storage Storage cluster_disposal Final Disposal start Waste Generated: This compound is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Segregate as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes (Contains Chlorine) non_halogenated_waste Segregate as NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No container Select compatible container (e.g., polyethylene wide-mouth solid waste container) halogenated_waste->container labeling Affix Hazardous Waste Tag: - Full Chemical Name - 'Halogenated Organic Solid' - Accumulation Start Date container->labeling saa Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->saa ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) saa->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible and compliant manner.

References

Personal protective equipment for handling 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS Number: 113115-62-1). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. For tasks with a higher risk of splashing, chemical safety goggles are required.[1]
Hand Protection Disposable nitrile gloves.Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protection Laboratory coat.A long-sleeved, solid-front lab coat is required.
Respiratory Protection NIOSH-approved respirator.Required when engineering controls are not sufficient to maintain airborne concentrations below exposure limits or when dust is generated. Use in a well-ventilated area.[1]

Operational Plan: Safe Handling Procedures

Follow these step-by-step procedures to ensure the safe handling of this compound.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

  • Handling the Compound:

    • Don the appropriate PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling the material.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Properly doff and dispose of all single-use PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Segregation:

    • Dispose of the chemical and any contaminated materials in a designated, properly labeled hazardous waste container.

  • Container Disposal:

    • Empty containers should be disposed of as hazardous waste.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with federal, state, and local regulations. It is recommended to use a licensed hazardous waste disposal company.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type First-Aid Measures
Inhalation If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material and place it in a suitable container for disposal.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Well-Ventilated Area/Fume Hood prep_ppe->prep_area prep_spill Ensure Spill Kit is Available prep_area->prep_spill handle_weigh Weigh/Handle Compound prep_spill->handle_weigh handle_avoid_dust Avoid Dust/Aerosol Formation handle_weigh->handle_avoid_dust post_decon Decontaminate Work Area handle_avoid_dust->post_decon post_doff Doff & Dispose of PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_segregate Segregate Waste post_doff->disp_segregate disp_dispose Dispose via Licensed Contractor disp_segregate->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.